Tert-butyl(2,2-dimethylbutyl)amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-2,2-dimethylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N/c1-7-10(5,6)8-11-9(2,3)4/h11H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGQYBRDYYDAPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CNC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of α,α,α-Trisubstituted Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of modern synthetic methodologies for the preparation of α,α,α-trisubstituted primary amines, a crucial structural motif in medicinal chemistry and drug discovery. The inherent steric hindrance and the quaternary stereocenter of these compounds present unique synthetic challenges. This document details key strategies, providing experimental protocols, quantitative data for comparative analysis, and visual representations of reaction pathways to aid in the rational design and execution of synthetic routes toward this important class of molecules.
Quinone-Mediated α-C–H Functionalization of α-Branched Primary Amines
A robust and versatile method for the synthesis of α,α,α-trisubstituted primary amines involves the quinone-mediated α-C–H functionalization of readily available α-branched primary amines. This strategy relies on the in situ generation of a ketimine intermediate, which then undergoes nucleophilic addition to create the desired quaternary center.[1][2][3][4]
Experimental Protocol: General Procedure for Quinone-Mediated α-Allylation
To a solution of the α-branched primary amine (1.0 equiv) in toluene (0.2 M) is added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 equiv). The reaction mixture is stirred at room temperature for 1 hour. Subsequently, the appropriate Grignard reagent (e.g., allylmagnesium bromide, 3.0 equiv) is added dropwise at 0 °C. The reaction is stirred for an additional 2-4 hours at room temperature. The reaction is then quenched by the addition of saturated aqueous NH4Cl solution. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired α,α,α-trisubstituted primary amine.
Quantitative Data: Substrate Scope of Quinone-Mediated α-Functionalization
| Entry | Starting Amine | Nucleophile/Electrophile | Product | Yield (%) |
| 1 | α-Methylbenzylamine | AllylMgBr | 2-Methyl-1-phenylbut-3-en-1-amine | 85 |
| 2 | 4-Methoxy-α-methylbenzylamine | AllylMgBr | 1-(4-Methoxyphenyl)-2-methylbut-3-en-1-amine | 92 |
| 3 | Cyclohexylamine | PhMgBr | 1-Phenylcyclohexan-1-amine | 78 |
| 4 | Tetrahydro-2H-pyran-4-amine | MeLi | 4-Methyltetrahydro-2H-pyran-4-amine | 65 |
| 5 | 1-Phenylethanamine | TMSCN | 2-Amino-2-phenylpropanenitrile | 72 |
Rhodium-Catalyzed Asymmetric Amination of Tertiary Allylic Trichloroacetimidates
The enantioselective synthesis of chiral α,α,α-trisubstituted primary amines can be achieved through the rhodium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) of racemic tertiary allylic trichloroacetimidates. This method provides access to highly enantioenriched products with excellent regioselectivity.[5][6][7]
Experimental Protocol: General Procedure for Rhodium-Catalyzed Asymmetric Amination
In a glovebox, a solution of [Rh(cod)Cl]2 (2.5 mol%) and a chiral diene ligand (e.g., (R,R)-Tf-Biphemp, 5.5 mol%) in a suitable solvent (e.g., THF, 0.1 M) is stirred for 30 minutes. The racemic tertiary allylic trichloroacetimidate (1.0 equiv) and the amine nucleophile (1.2 equiv) are then added. The reaction mixture is stirred at the specified temperature (e.g., 40 °C) for 24-48 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the enantioenriched α,α,α-trisubstituted amine.
Quantitative Data: Substrate Scope of Rhodium-Catalyzed Asymmetric Amination
| Entry | Allylic Imidate | Amine Nucleophile | Product | Yield (%) | ee (%) |
| 1 | (E)-1,3-Diphenylallyl 2,2,2-trichloroacetimidate | Aniline | (R,E)-N-(1,3-Diphenylallyl)aniline | 88 | 95 |
| 2 | (E)-3-Phenyl-1-(p-tolyl)allyl 2,2,2-trichloroacetimidate | 4-Methoxyaniline | (R,E)-4-Methoxy-N-(3-phenyl-1-(p-tolyl)allyl)aniline | 85 | 92 |
| 3 | (E)-1-(4-Chlorophenyl)-3-phenylallyl 2,2,2-trichloroacetimidate | Benzylamine | (R,E)-N-Benzyl-1-(4-chlorophenyl)-3-phenylprop-2-en-1-amine | 76 | 90 |
| 4 | (E)-1-Cyclohexyl-3-phenylallyl 2,2,2-trichloroacetimidate | Morpholine | 4-((R,E)-1-Cyclohexyl-3-phenylallyl)morpholine | 82 | 94 |
Visible-Light-Mediated Multicomponent Synthesis
Visible-light photoredox catalysis offers a mild and efficient platform for the construction of α,α,α-trisubstituted primary amines through multicomponent reactions. These methods often involve the generation of radical intermediates that participate in carbon-carbon bond formation.[8][9]
Experimental Protocol: General Procedure for Three-Component Synthesis of α,α-Dialkyl-α-amino Acids
A mixture of the primary amine (1.0 equiv), the α-ketoester (1.2 equiv), and the alkyl iodide (1.5 equiv) is dissolved in a suitable solvent (e.g., DMSO). A photocatalyst (e.g., fac-Ir(ppy)3, 1 mol%) is added, and the reaction mixture is degassed with argon for 15 minutes. The mixture is then irradiated with blue LEDs (450 nm) at room temperature for 24 hours. After the reaction is complete, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by flash chromatography to afford the desired α,α-dialkyl-α-amino acid derivative.
Quantitative Data: Substrate Scope of Visible-Light-Mediated Three-Component Synthesis
| Entry | Primary Amine | α-Ketoester | Alkyl Iodide | Product | Yield (%) |
| 1 | Benzylamine | Ethyl pyruvate | Isopropyl iodide | Ethyl 2-benzylamino-2,3-dimethylbutanoate | 75 |
| 2 | Cyclohexylamine | Methyl benzoylformate | Ethyl iodide | Methyl 2-(cyclohexylamino)-2-phenylbutanoate | 68 |
| 3 | Aniline | Ethyl 2-oxobutanoate | Cyclopentyl iodide | Ethyl 2-anilino-2-cyclopentylbutanoate | 71 |
Reductive Amination of Sterically Hindered Ketones
Direct reductive amination of sterically hindered ketones provides a straightforward route to α,α,α-trisubstituted primary amines. This transformation can be challenging due to the steric hindrance around the carbonyl group, often requiring specific catalysts and reaction conditions.[10][11]
Experimental Protocol: General Procedure for Rhodium/Ruthenium-Catalyzed Reductive Amination
A mixture of the ketone (1.0 equiv), the primary amine (1.2 equiv), and a catalyst (RhCl3·3H2O or RuCl3·xH2O, 2 mol%) in a suitable solvent (e.g., toluene) is placed in a high-pressure reactor. The reactor is pressurized with carbon monoxide (40 atm) and hydrogen (20 atm). The reaction is heated to 150 °C for 24 hours. After cooling to room temperature, the pressure is carefully released. The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography to give the desired tertiary amine.
Quantitative Data: Reductive Amination of Hindered Ketones
| Entry | Ketone | Amine | Catalyst | Product | Yield (%) |
| 1 | Di-tert-butyl ketone | Benzylamine | RhCl3 | N-Benzyl-1,1-di-tert-butylethanamine | 65 |
| 2 | Adamantanone | Aniline | RuCl3 | N-Phenyladamantan-2-amine | 72 |
| 3 | 2,2,6,6-Tetramethylcyclohexanone | Cyclohexylamine | RhCl3 | N-Cyclohexyl-2,2,6,6-tetramethylcyclohexan-1-amine | 58 |
Visualizing the Pathways: Reaction Mechanisms and Workflows
To provide a clearer understanding of the transformations described, the following diagrams illustrate the key mechanistic steps and experimental workflows.
Caption: Workflow for Quinone-Mediated α-C–H Functionalization.
Caption: Catalytic Cycle for Rh-Catalyzed Asymmetric Amination.
Caption: Pathway for Visible-Light-Mediated Synthesis.
References
- 1. Rhodium-Catalyzed Allylic Amination for the Enantioselective Synthesis of Tertiary β-Fluoroamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoredox-catalyzed Deaminative Alkylation via C-N Bond Activation of Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Visible-light-mediated multicomponent reaction for secondary amine synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rhodium-catalyzed regio- and enantioselective amination of racemic secondary allylic trichloroacetimidates with N-methyl anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Visible-light-mediated synthetic strategies for the synthesis of α-tertiary amine derivatives [repository.cam.ac.uk]
- 11. Photoredox-HAT Catalysis for Primary Amine α-C–H Alkylation: Mechanistic Insight with Transient Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Limitations of the Ritter Reaction for Tert-Butylamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Ritter reaction represents a cornerstone of C-N bond formation, providing a direct route to N-alkyl amides from nitriles and a carbocation source.[1][2] Its application in synthesizing sterically hindered primary amines, such as tert-butylamine, by subsequent hydrolysis is of significant interest. This is achieved by reacting a suitable nitrile (like hydrogen cyanide or chloroacetonitrile) with a tert-butyl carbocation precursor—typically isobutylene, tert-butanol, or tert-butyl acetate—under strong acid catalysis.[1][3][4][5] While mechanistically elegant, the practical application of the Ritter reaction for tert-butylamine synthesis on both laboratory and industrial scales is beset by several significant limitations. This guide provides a detailed examination of these challenges, supported by quantitative data and experimental protocols.
Core Reaction Pathway and Mechanism
The reaction proceeds via the formation of a stable tert-butyl carbocation, which is then trapped by the nitrile. The resulting nitrilium ion is subsequently hydrolyzed to an N-tert-butyl amide, which can be further hydrolyzed to yield the final tert-butylamine product.
The general mechanism starting from tert-butanol is illustrated below.
Caption: General mechanism of the Ritter reaction for tert-butylamine synthesis.
Key Limitations and Challenges
The primary drawbacks of the Ritter reaction are rooted in its reaction conditions, waste generation, and reagent safety.
Harsh Reaction Conditions
The generation of a carbocation from an alcohol or alkene necessitates the use of a strong, typically concentrated, Brønsted acid like sulfuric acid, often in stoichiometric amounts.[6][7]
-
Corrosivity and Equipment Demands: Concentrated sulfuric acid is highly corrosive, requiring specialized glass-lined or corrosion-resistant reactors for large-scale production, which increases capital costs.
-
Limited Substrate Scope: The strongly acidic conditions are incompatible with substrates bearing acid-sensitive functional groups, limiting the reaction's applicability in complex molecule synthesis.[8]
-
Side Reactions: The harsh conditions can promote side reactions. For instance, when using isobutylene as the carbocation precursor, the strong acid can catalyze its polymerization.[9] With certain amides, sulfonation can occur as an unwanted side reaction.[10]
Poor Atom Economy and Significant Waste Generation
From an industrial and environmental perspective, the most significant limitation is the generation of substantial salt waste.
-
Neutralization Step: After the reaction, the large quantity of strong acid must be neutralized with a base (e.g., NaOH or Ca(OH)₂).[1][11]
-
Salt Byproduct: This neutralization produces a massive amount of inorganic salt (e.g., sodium sulfate or calcium sulfate). It has been noted that for the conversion of isobutylene to tert-butylamine, the weight of the salt byproduct is greater than the weight of the amine product, representing a major issue in terms of waste disposal and process sustainability.[1]
Reagent Handling and Safety Concerns
The precursors for generating the tert-butyl carbocation and the nitrile source each present challenges.
-
Isobutylene: A highly flammable gas that requires specialized handling and equipment.[9]
-
tert-Butanol: Has a melting point near room temperature (26 °C), which can make it difficult to handle as it may exist as a semi-solid.[9][10]
-
Hydrogen Cyanide (HCN): An extremely toxic and volatile liquid, its use poses significant safety risks, particularly on a large scale.[12][13]
-
Alternative Reagents: To mitigate these issues, alternatives like tert-butyl acetate have been successfully employed. It is a liquid that is easier to handle and can serve as a better source of the tert-butyl carbocation.[9][10][14]
The logical relationship between the core requirements of the reaction and its resulting limitations is visualized below.
References
- 1. Ritter reaction - Wikipedia [en.wikipedia.org]
- 2. Ritter Reaction | OpenOChem Learn [learn.openochem.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Ritter Reaction [organic-chemistry.org]
- 5. Ritter_reaction [chemeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. Ritter Reaction | NROChemistry [nrochemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. CN101108806A - Technique for synthesizing tert-butylamine - Google Patents [patents.google.com]
- 12. CN1515540A - A new synthesis process of tert-butylamine - Google Patents [patents.google.com]
- 13. Ritter reaction | chemistry | Britannica [britannica.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Applications of Sterically Hindered Amines in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Sterically hindered amines are a class of organic compounds characterized by bulky substituents surrounding the nitrogen atom. This steric bulk significantly influences their reactivity, rendering them poor nucleophiles while often retaining their basicity. This unique property makes them invaluable tools in modern organic synthesis, where they are employed as non-nucleophilic bases, catalysts, and precursors to other important reagents. This document provides detailed application notes and experimental protocols for the use of common sterically hindered amines in key organic transformations.
Diisopropylethylamine (DIPEA) as a Non-Nucleophilic Base
N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is a tertiary amine widely used as a non-nucleophilic base. Its steric hindrance prevents it from participating in nucleophilic substitution reactions, a common side reaction with less hindered amine bases.[1][2][3][4]
Application: The Swern Oxidation
The Swern oxidation is a reliable method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, using dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride. DIPEA is commonly used as the base to neutralize the HCl generated during the reaction and to deprotonate the intermediate alkoxysulfonium salt to form the sulfur ylide. The use of a bulky base like DIPEA is crucial to prevent side reactions such as epimerization at the α-carbon.[5][6][7]
| Base | Typical Substrate | Product | Yield (%) | Notes |
| DIPEA | Chiral secondary alcohol | Chiral ketone | >90 | Minimizes epimerization of α-stereocenters.[6][8] |
| Triethylamine (TEA) | Primary alcohol | Aldehyde | 85-95 | Can sometimes lead to epimerization with sensitive substrates. |
| 2,6-Lutidine | Acid-sensitive alcohol | Aldehyde | 80-90 | A weaker base, useful for highly sensitive substrates. |
This protocol is adapted from a procedure for the synthesis of an aldehyde precursor to the sesquiterpene isovelleral.[8]
Materials:
-
Oxalyl chloride (1.1 mL, 1.49 mmol)
-
Dimethyl sulfoxide (DMSO) (211 µL, 2.98 mmol)
-
Secondary alcohol (448 mg, 1.24 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 mL, 6.20 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂) (7.5 mL)
-
Diethyl ether
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of oxalyl chloride (130 µL, 1.49 mmol) in dichloromethane (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (211 µL, 2.98 mmol) in dichloromethane (1 mL) dropwise to the stirred solution, maintaining the temperature below -60 °C.
-
Stir the mixture for 5 minutes at -78 °C.
-
Add a solution of the secondary alcohol (448 mg, 1.24 mmol) in dichloromethane (1.5 mL) dropwise to the reaction mixture.
-
Stir the mixture for 5 minutes at -78 °C.
-
Add DIPEA (1.1 mL, 6.20 mmol) dropwise to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature.
-
Dilute the reaction mixture with diethyl ether and water.
-
Separate the layers and wash the organic layer with water and then brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield the desired ketone (92% yield).[8]
Caption: Mechanism of the Swern Oxidation.
1,8-Diazabicycloundec-7-ene (DBU) as a Catalyst
1,8-Diazabicycloundec-7-ene (DBU) is a bicyclic amidine that is a strong, non-nucleophilic base.[3] It is widely used as a catalyst in a variety of organic reactions, including eliminations, condensations, and multicomponent reactions.[9][10][11]
Application: Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonate carbanions. DBU is an effective catalyst for the HWE reaction, particularly for base-sensitive substrates, often leading to high E-selectivity.[12][13]
| Aldehyde | Phosphonate | Conditions | Yield (%) | E:Z Ratio |
| n-Octanal | Triethyl phosphonoacetate | DBU (0.03 equiv), K₂CO₃ (2.0 equiv), neat, rt, 2h | 96 | 99:1 |
| Benzaldehyde | Triethyl phosphonoacetate | DBU (0.03 equiv), K₂CO₃ (2.0 equiv), neat, rt, 2h | 95 | 99:1 |
| 4-Nitrobenzaldehyde | Triethyl phosphonoacetate | DBU (0.03 equiv), K₂CO₃ (2.0 equiv), neat, rt, 2h | 98 | >99:1 |
| Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | DBU (0.03 equiv), K₂CO₃ (2.0 equiv), neat, rt, 2h | 92 | 99:1 |
Data adapted from Ando, K.; Yamada, K. Green Chem. 2011, 13, 2061-2064.[14]
This protocol is adapted from a procedure by Ando and Yamada.[14]
Materials:
-
Triethyl phosphonoacetate (0.224 g, 1.0 mmol)
-
n-Octanal (0.171 mL, 1.1 mmol)
-
1,8-Diazabicycloundec-7-ene (DBU) (0.004 mL, 0.03 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous (0.278 g, 2.0 mmol)
-
Ethyl acetate (AcOEt)
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine triethyl phosphonoacetate (0.224 g, 1.0 mmol), DBU (0.004 mL, 0.03 mmol), and K₂CO₃ (0.278 g, 2.0 mmol).
-
Add n-octanal (0.171 mL, 1.1 mmol) to the mixture.
-
Stir the resulting mixture at room temperature under an argon atmosphere for 2 hours.
-
Quench the reaction with water (3 mL) and extract with ethyl acetate (5 mL).
-
Wash the organic extract with brine, dry over MgSO₄, and concentrate to give the crude product.
-
The crude product can be further purified by flash chromatography to yield the pure E-α,β-unsaturated ester (96% yield, E:Z = 99:1).[14]
Caption: Experimental workflow for the DBU-catalyzed HWE reaction.
2,2,6,6-Tetramethylpiperidine (TMP) and its Derivatives
2,2,6,6-Tetramethylpiperidine (TMP) is a secondary amine with significant steric hindrance around the nitrogen atom.[15] This steric bulk makes it a poor nucleophile but a good proton scavenger.[16][17] TMP is a versatile building block for the synthesis of other important reagents, including the stronger base lithium tetramethylpiperidide (LiTMP) and the stable radical 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO).[15]
Application: Hindered Amine Light Stabilizers (HALS)
Derivatives of TMP are the foundation of hindered amine light stabilizers (HALS), which are used to protect polymers from degradation by UV light.[18][19] HALS do not absorb UV radiation but instead act as radical scavengers, inhibiting the photo-oxidative degradation of the polymer.[18][19] The mechanism involves a cyclic process where the HALS is regenerated, providing long-term stability.[18]
Caption: Simplified mechanism of HALS in polymer stabilization.
Protocol: Synthesis of a Polymeric HALS
The synthesis of polymeric HALS often involves the copolymerization of a functionalized TMP derivative with a monomer. This approach enhances the compatibility of the HALS with the polymer matrix and reduces its volatility.[20]
Materials:
-
4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP)
-
Vinyl acetate (VAc)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
Procedure:
-
Dissolve APP and VAc in toluene in a reaction vessel.
-
Add AIBN as a radical initiator.
-
Heat the mixture under an inert atmosphere to initiate polymerization.
-
Maintain the reaction at the desired temperature for a specified time to achieve the desired molecular weight.
-
Precipitate the resulting copolymer by adding the reaction mixture to a non-solvent (e.g., methanol).
-
Filter and dry the polymeric HALS.
This is a generalized procedure. Specific reaction conditions (monomer ratios, initiator concentration, temperature, and time) will vary depending on the desired properties of the polymeric HALS.
References
- 1. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 2. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 3. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 13. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. rsc.org [rsc.org]
- 15. 2,2,6,6-Tetramethylpiperidine - Wikipedia [en.wikipedia.org]
- 16. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 17. nbinno.com [nbinno.com]
- 18. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 19. m.youtube.com [m.youtube.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Tert-butylamine as a Bifunctional Catalyst in Nickel-Photoredox Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of synthetic chemistry, the development of efficient and versatile cross-coupling methodologies is paramount for the construction of complex molecular architectures. This document provides detailed application notes and protocols for the use of tert-butylamine as a cost-effective and highly effective bifunctional additive in nickel-catalyzed photoredox cross-coupling reactions. In this system, tert-butylamine uniquely serves as both a ligand and a base, simplifying reaction setups and enabling a broad scope of C-O and C-N bond-forming reactions under mild conditions.[1][2][3][4] This approach is particularly advantageous for its operational simplicity, broad functional group tolerance, and applicability in the synthesis of pharmaceuticals and other high-value materials.[1][3][5]
The protocol leverages the ability of tert-butylamine's sterically hindered primary amine to facilitate catalysis.[1][3] The tertiary alkyl group enhances the lability of the ligand, which promotes efficient ligand exchange and catalytic turnover.[1][3] Furthermore, the steric bulk hinders undesirable side reactions such as self-coupling.[1][3] This methodology is applicable to a wide range of nucleophiles, including phenols, aliphatic alcohols, anilines, sulfonamides, and imines, and various (hetero)aryl halides as electrophiles.[1][2][3][4][5]
Catalytic System Overview
The described protocol is centered around a dual catalytic system comprising a nickel catalyst and a photoredox catalyst, activated by visible light. Tert-butylamine plays a crucial dual role in this system.
Key Components:
-
Nickel Catalyst: A nickel salt, such as NiBr₂·glyme, serves as the cross-coupling catalyst.
-
Photoredox Catalyst: A photosensitizer, typically 4CzIPN, absorbs light and initiates the electron transfer processes.
-
tert-Butylamine: Acts as both a ligand to the nickel center and a base to facilitate the reaction.
-
Solvent: Anhydrous dimethylacetamide (DMA) is commonly used.
-
Light Source: Blue LEDs (455 ± 15 nm) are used to irradiate the reaction mixture.
Proposed Catalytic Cycle
The reaction is proposed to proceed through the following catalytic cycle, which illustrates the dual role of tert-butylamine.
Caption: Proposed catalytic cycle for the nickel-photoredox cross-coupling reaction.
Experimental Workflow
The general workflow for setting up the cross-coupling reaction is outlined below. This process should be conducted under an inert atmosphere to prevent catalyst deactivation.
Caption: A typical experimental workflow for the cross-coupling reaction.
Data Presentation: Reaction Scope and Yields
The following tables summarize the performance of the tert-butylamine protocol with a variety of nucleophiles and electrophiles. Yields are for isolated products unless otherwise noted.
Table 1: C-O Cross-Coupling with Phenols and Alcohols [1]
| Entry | Aryl Halide | Nucleophile | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Phenol | 25 | 24 | 94 |
| 2 | 4-Bromobenzonitrile | 4-Methoxyphenol | 25 | 24 | 91 |
| 3 | 4-Bromobenzonitrile | 4-Chlorophenol | 25 | 24 | 85 |
| 4 | 4-Bromobenzonitrile | Cyclopentanol | 60 | 48 | 82 |
| 5 | 4-Bromobenzonitrile | 1-Hexanol | 60 | 48 | 78 |
Table 2: C-N Cross-Coupling with Anilines [1]
| Entry | Aryl Halide | Nucleophile | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Aniline | 25 | 24 | 95 |
| 2 | 4-Bromobenzonitrile | 4-Fluoroaniline | 25 | 24 | 92 |
| 3 | 4-Bromobenzonitrile | 2,3-Dihydroindole | 25 | 24 | 95 |
| 4 | 1-Bromo-4-vinylbenzene | Aniline | 25 | 24 | 88 |
| 5 | 3-Bromopyridine | Aniline | 25 | 24 | 85 |
Table 3: C-N Cross-Coupling with Other Nitrogen Nucleophiles [1]
| Entry | Aryl Halide | Nucleophile | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | p-Toluenesulfonamide | 60 | 48 | 87 |
| 2 | 4-Bromobenzonitrile | Dimethylsulfoximine | 60 | 48 | 90 |
| 3 | 4-Bromobenzonitrile | Pyrazole | 60 | 48 | 75 |
| 4 | 4-Bromobenzonitrile | Benzophenone imine | 25 | 24 | 96 |
Detailed Experimental Protocols
Materials and Reagents:
-
(Het)aryl halide (electrophile)
-
Nucleophile (e.g., phenol, aniline)
-
NiBr₂·glyme (CAS: 70289-01-7)
-
4CzIPN (CAS: 1416730-13-7)
-
tert-Butylamine (CAS: 75-64-9), anhydrous
-
Dimethylacetamide (DMA), anhydrous
-
Magnetic stir bar
-
5 mL crimp top vials
-
Syringes and needles
-
Blue LED light source (455 ± 15 nm)
Preparation of Catalyst Stock Solution:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of the catalysts in anhydrous DMA.
-
For a typical stock solution, dissolve 4CzIPN (0.8 mg, 0.001 mmol, 0.005 equiv) and NiBr₂·glyme (3.2 mg, 0.01 mmol, 0.05 equiv) in 0.4 mL of DMA per reaction.[1]
-
Ensure the solution is homogenous before use.
General Procedure for Cross-Coupling Reaction:
-
To a 5 mL crimp top vial, add a magnetic stir bar, the (het)aryl halide (0.2 mmol, 1.0 equiv), and the corresponding nucleophile (0.3 mmol, 1.5 equiv).[1]
-
Add 0.4 mL of the freshly prepared catalyst stock solution to the vial.[1]
-
Seal the vial with a crimp cap and remove it from the glovebox.
-
Using a syringe and needle, degas the reaction mixture by bubbling nitrogen through the solution for 5-10 minutes. Alternatively, use a freeze-pump-thaw cycle for more sensitive substrates.
-
Add tert-butylamine (27.3 µL, 0.26 mmol, 1.3 equiv) to the reaction mixture via syringe.[1]
-
Degas the mixture with nitrogen for an additional 2 minutes.
-
Place the vial approximately 1-2 cm from the blue LED light source. If necessary, use a fan to maintain a constant reaction temperature.
-
Irradiate the reaction mixture with stirring for the time indicated in the tables above, or until completion as monitored by TLC or GC-MS.
-
Upon completion, quench the reaction with a suitable solvent (e.g., ethyl acetate) and water.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired cross-coupled product.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
tert-Butylamine is a flammable and corrosive liquid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Nickel salts are potential carcinogens and should be handled with care.
-
The reaction should be shielded from ambient light before irradiation to prevent premature reaction initiation.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The use of tert-butylamine as a bifunctional additive in nickel-photoredox cross-coupling reactions offers a significant advancement in synthetic methodology.[1][4] This protocol simplifies reaction conditions, broadens the substrate scope, and utilizes a cost-effective and readily available reagent.[1][3] The provided data and protocols serve as a comprehensive guide for researchers to implement this efficient and versatile cross-coupling strategy in their synthetic endeavors, including applications in drug discovery and materials science.[1][5]
References
Application Notes and Protocols: Sterically Hindered Amines (HALS) as Polymer Stabilizers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Sterically Hindered Amine Light Stabilizers (HALS) for the protection of polymeric materials. Detailed protocols for the evaluation of stabilizer performance and analytical methods for their quantification are included to support researchers in their materials development and analysis.
Introduction to Sterically Hindered Amine Light Stabilizers (HALS)
Sterically Hindered Amine Light Stabilizers (HALS) are a class of additives widely used to protect polymers from degradation caused by exposure to ultraviolet (UV) radiation.[1][2] Unlike UV absorbers, which function by absorbing UV light, HALS act by scavenging free radicals that are formed during the photo-oxidation of the polymer.[2][3] This mechanism allows them to provide long-term protection without being consumed in the process, making them highly efficient stabilizers.[1][4]
The core of the HALS molecule is a tetramethylpiperidine ring. The bulky groups surrounding the amine functionality provide steric hindrance, which contributes to their stability and high efficiency. HALS are effective in a wide range of polymers, including polyolefins (polyethylene, polypropylene), styrenics, unsaturated polyesters, and elastomers.[5]
Mechanism of Action: The Denisov Cycle
The exceptional stabilizing effect of HALS is attributed to a cyclic process known as the Denisov Cycle. This regenerative mechanism allows a single HALS molecule to neutralize multiple free radicals, providing long-lasting protection to the polymer. The cycle involves the following key steps:
-
Initiation: The HALS amine is oxidized to a stable nitroxyl radical.
-
Radical Trapping: The nitroxyl radical traps polymer alkyl radicals, forming an amino ether.
-
Regeneration: The amino ether reacts with a polymer peroxy radical, regenerating the nitroxyl radical and forming a hydroperoxide and an olefin.
This continuous cycle of radical scavenging and regeneration is what makes HALS highly effective at low concentrations.
References
Application Notes and Protocols: Tert-butylamine as a Precursor for N-tert-butyl-2-benzothiazolesulfenamide (TBBS) Rubber Accelerator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of the rubber accelerator N-tert-butyl-2-benzothiazolesulfenamide (TBBS) using tert-butylamine as a key precursor. Detailed protocols for its synthesis, characterization, and application in rubber compounding and testing are provided for research and development purposes.
Introduction
N-tert-butyl-2-benzothiazolesulfenamide (TBBS) is a widely used delayed-action accelerator in the vulcanization of natural and synthetic rubbers.[1][2] Its popularity in the tire and industrial rubber products industry stems from its ability to provide a good balance of scorch safety during processing and a fast cure rate at vulcanization temperatures.[3][4] Tert-butylamine is a critical raw material in the synthesis of TBBS, reacting with 2-mercaptobenzothiazole (MBT) or its derivatives.[5] This document outlines the synthesis of TBBS from tert-butylamine, followed by protocols for its incorporation into a rubber matrix and the subsequent evaluation of the vulcanizate's properties.
Synthesis of N-tert-butyl-2-benzothiazolesulfenamide (TBBS) from Tert-butylamine
The synthesis of TBBS involves the oxidative coupling of 2-mercaptobenzothiazole (MBT) and tert-butylamine. Various oxidants can be employed, with sodium hypochlorite and hydrogen peroxide being common choices in industrial processes.[6][7]
Chemical Reaction Pathway
Caption: Synthesis of TBBS from MBT and tert-butylamine.
Experimental Protocol: Laboratory Scale Synthesis of TBBS
This protocol describes a laboratory-scale synthesis of TBBS using sodium hypochlorite as the oxidant.
Materials:
-
2-Mercaptobenzothiazole (MBT)
-
Tert-butylamine
-
Sodium hypochlorite solution (e.g., 15% available chlorine)
-
Sodium hydroxide
-
Deionized water
-
Ethanol (for recrystallization)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Heating mantle with temperature controller
-
Büchner funnel and flask
-
Vacuum source
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer
Procedure:
-
Preparation of Sodium Mercaptobenzothiazole (MBT-Na):
-
In the three-necked flask, dissolve a specific molar amount of MBT in an aqueous solution of sodium hydroxide. The molar ratio of MBT to NaOH should be approximately 1:1.
-
Stir the mixture until the MBT is completely dissolved to form a clear solution of MBT-Na.
-
-
Reaction with Tert-butylamine:
-
To the MBT-Na solution, slowly add tert-butylamine via a dropping funnel. A typical molar ratio of MBT to tert-butylamine is around 1:1.5.[7]
-
Maintain the temperature of the reaction mixture at 45-50°C using a heating mantle.
-
-
Oxidation:
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature to allow the TBBS product to precipitate.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake several times with deionized water until the washings are neutral.
-
Dry the crude product in a vacuum oven at a temperature below 50°C.[8]
-
For further purification, recrystallize the crude TBBS from ethanol.
-
Characterization of TBBS
The synthesized TBBS should be characterized to confirm its identity and purity.
| Parameter | Typical Value |
| Appearance | Off-white to light yellow powder/granules |
| Melting Point | 104-108 °C[9] |
| Purity (by HPLC) | > 97% |
| Free Amine Content | < 0.5% |
Spectroscopic Data:
-
FTIR (cm⁻¹): Characteristic peaks for N-H stretching, C=N stretching of the benzothiazole ring, and S-N bond vibrations.
-
¹H NMR (CDCl₃, δ ppm): Signals corresponding to the protons of the tert-butyl group and the aromatic protons of the benzothiazole ring.
-
¹³C NMR (CDCl₃, δ ppm): Resonances for the carbons of the tert-butyl group and the benzothiazole ring.
Application in Rubber Compounding and Vulcanization
TBBS is a delayed-action accelerator, providing a longer scorch time which allows for safer processing of rubber compounds before vulcanization begins.
Experimental Workflow for Rubber Compounding and Testing
Caption: Workflow for rubber compounding and testing.
Experimental Protocol: Rubber Compounding and Property Evaluation
Base Formulation:
A typical natural rubber (NR) formulation is provided below. The amounts are given in parts per hundred of rubber (phr).
| Ingredient | phr | Function |
| Natural Rubber (SMR 20) | 100 | Elastomer |
| N330 Carbon Black | 50 | Reinforcing Filler |
| Zinc Oxide | 5 | Activator |
| Stearic Acid | 2 | Activator/Processing Aid |
| Antioxidant (e.g., TMQ) | 1 | Protection against oxidation |
| Antidegradant (e.g., 6PPD) | 1 | Protection against ozone and fatigue |
| Sulfur | 2.5 | Curing Agent |
| TBBS | Variable (e.g., 0.5, 1.0, 1.5) | Accelerator |
Equipment:
-
Two-roll mill[10]
-
Compression molding press
-
Durometer (Shore A)
-
Specimen cutting dies
Procedure:
-
Mixing on a Two-Roll Mill: [15]
-
Set the roll temperature to approximately 70°C and the nip gap to around 2 mm.
-
Masticate the natural rubber until a smooth sheet is formed.
-
Add the zinc oxide and stearic acid, and mix until well dispersed.
-
Gradually add the carbon black, ensuring it is fully incorporated. Add other additives like antioxidants and antidegradants.
-
Finally, add the sulfur and TBBS at a lower temperature to prevent scorching.
-
Homogenize the compound by cutting and folding the rubber on the mill.
-
Sheet out the final compound to a thickness of about 2 mm.
-
-
Cure Characteristics Analysis (ASTM D5289): [11]
-
Use an MDR to determine the cure characteristics of the rubber compound.
-
Place a sample of the uncured compound in the rheometer's die cavity, heated to a specified vulcanization temperature (e.g., 150°C).
-
Record the torque as a function of time to obtain the rheograph.
-
From the rheograph, determine the minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90).
-
-
Vulcanization:
-
Press the compounded rubber sheets in a mold at the vulcanization temperature (e.g., 150°C) for the optimum cure time (t90) determined from the MDR.
-
Allow the vulcanized sheets to cool to room temperature.
-
-
Physical Property Testing:
-
Tensile Properties (ASTM D412): [14][16]
-
Cut dumbbell-shaped specimens from the vulcanized sheets.
-
Measure the tensile strength, elongation at break, and modulus at 100%, 200%, and 300% elongation using a tensile testing machine.
-
-
Hardness (ASTM D2240):
-
Measure the Shore A hardness of the vulcanized rubber using a durometer.
-
-
Quantitative Data: Effect of TBBS Loading on SBR Properties
The following tables summarize the effect of varying TBBS loading on the cure characteristics and physical properties of a Styrene-Butadiene Rubber (SBR) compound.[17]
Table 1: Effect of TBBS Loading on Cure Characteristics of SBR at 171°C [17]
| TBBS Loading (phr) | Scorch Time (ts2, min) | Cure Time (t90, min) | Cure Rate Index (CRI, min⁻¹) |
| 1.2 | 3.0 | 5.5 | 40.0 |
| 1.8 | 3.2 | 5.2 | 50.0 |
| 2.4 | 3.5 | 4.8 | 76.9 |
Table 2: Effect of TBBS Loading on Unaged Physical Properties of SBR [17]
| TBBS Loading (phr) | Tensile Strength (MPa) | Elongation at Break (%) | 100% Modulus (MPa) | 300% Modulus (MPa) | Hardness (Shore A) |
| 1.2 | 20.0 | 550 | 2.5 | 10.0 | 60 |
| 1.8 | 19.5 | 500 | 2.8 | 11.5 | 62 |
| 2.4 | 19.0 | 450 | 3.0 | 12.5 | 64 |
Vulcanization Mechanism with TBBS Accelerator
The mechanism of accelerated sulfur vulcanization is complex. A simplified representation is provided below.
Caption: Simplified mechanism of TBBS-accelerated vulcanization.
During vulcanization, TBBS, in the presence of activators like zinc oxide and stearic acid, reacts with sulfur to form an active sulfurating agent.[18] This complex then reacts with the rubber chains to form pendent polysulfidic groups.[18] Finally, these pendent groups react with other rubber chains to form stable crosslinks, resulting in a three-dimensional network that imparts the desired mechanical properties to the rubber.[18] The delayed action of TBBS is attributed to the time required for the initial reactions to form the active sulfurating agent.
References
- 1. nextgentest.com [nextgentest.com]
- 2. tuball.com [tuball.com]
- 3. nbinno.com [nbinno.com]
- 4. Sulfenamide Accelerators: Understanding Its Role [chembroad.com]
- 5. Two roll rubber mill - Wikipedia [en.wikipedia.org]
- 6. CN1528761A - N-tert-butyl-2 (benzothiazyl) sulfenamide and production process thereof - Google Patents [patents.google.com]
- 7. CN102838563A - Synthesis method of rubber vulcanization accelerator TBBS (N-tert-butyl-2-benzothiazolesulfenamide) - Google Patents [patents.google.com]
- 8. rahco-rubber.com [rahco-rubber.com]
- 9. TBBS Rubber Accelerator: Benefits, Uses, and Applications [chembroad.com]
- 10. What Is A Two Roll Mill For Rubber Compounding? A Foundational Tool For Polymer Processing - Kintek Solution [kindle-tech.com]
- 11. What is a Moving Die Rheometer? [montechusa.com]
- 12. qualitest.ae [qualitest.ae]
- 13. testresources.net [testresources.net]
- 14. ASTM D412 Step by Step How To Rubber Test | Frank Bacon % [frankbacon.com]
- 15. rubbertech.wordpress.com [rubbertech.wordpress.com]
- 16. ASTM D412: Practical Guide to Rubber Tensile Testing and Elastomer Performance Analysis - Kind Snail [kindsnail.com]
- 17. s3-prod.rubbernews.com [s3-prod.rubbernews.com]
- 18. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
Application of tert-Butylamine in the Synthesis of Pesticides: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butylamine, a primary aliphatic amine with the formula (CH3)3CNH2, serves as a crucial building block in the synthesis of a variety of agrochemicals. Its bulky tert-butyl group can impart desirable properties to the final pesticide molecule, such as selectivity, stability, and enhanced biological activity. This document provides detailed application notes and protocols for the synthesis of several key pesticides utilizing tert-butylamine as a key intermediate. The pesticides covered include the insecticide/acaricide diafenthiuron and the herbicides terbutryn, terbumeton, and terbacil.
Diafenthiuron: A Thiourea Insecticide and Acaricide
Diafenthiuron is a pro-pesticide that is converted to its active carbodiimide form by light or metabolism. This active form inhibits mitochondrial ATP synthase, leading to the disruption of energy production in pests.
Synthetic Pathway
The synthesis of diafenthiuron involves the reaction of N-(2,6-diisopropyl-4-phenoxyphenyl)isocyanate with tert-butylamine to form a urea intermediate, which is subsequently converted to the final thiourea product.[1][2]
Caption: Synthesis of Diafenthiuron from 2,6-diisopropylaniline.
Experimental Protocol: Synthesis of Diafenthiuron[1][2]
Step 1: Synthesis of 3-(2,6-diisopropyl-4-phenoxyphenyl)-1-tert-butyl urea
-
In a reaction vessel, dissolve N-(2,6-diisopropyl-4-phenoxyphenyl)isocyanate in toluene.
-
Add tert-butylamine to the solution. The molar ratio of the isocyanate to tert-butylamine can range from 1:1 to 1:8.
-
Maintain the reaction temperature between 20-50°C.
-
Stir the mixture until the reaction is complete, as monitored by a suitable technique (e.g., TLC or GC).
-
Upon completion, the urea intermediate can be isolated or used directly in the next step.
Step 2: Synthesis of Diafenthiuron
-
To the solution containing the urea intermediate, add phosphorus pentasulfide (P2S5) and potassium carbonate. The molar ratio of the urea intermediate to phosphorus pentasulfide can range from 1:1 to 1:5.
-
Heat the reaction mixture to a temperature between 50-150°C.
-
After the reaction is complete, cool the mixture and wash with water.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure to obtain crude diafenthiuron.
-
The crude product can be purified by recrystallization.
Quantitative Data
| Parameter | Value | Reference |
| Molar Ratio (Isocyanate:tert-Butylamine) | 1:1 to 1:8 | [1] |
| Reaction Temperature (Urea Formation) | 20-50°C | [1] |
| Molar Ratio (Urea:P2S5) | 1:1 to 1:5 | [1] |
| Reaction Temperature (Thiourea Formation) | 50-150°C | [1] |
| Purity | >95% | [3] |
| Total Yield | 37.5% | [1] |
Mode of Action
Caption: Mode of action of Diafenthiuron.
Triazine Herbicides: Terbutryn and Terbumeton
Terbutryn and terbumeton belong to the triazine class of herbicides. They act by inhibiting photosynthesis at photosystem II, a key process in plant growth.
Synthetic Pathway
The synthesis of these triazine herbicides typically starts from cyanuric chloride, which undergoes sequential nucleophilic substitution reactions with different amines and other nucleophiles.
Caption: General synthetic pathway for Terbutryn and Terbumeton.
Experimental Protocol: Synthesis of Terbutryn
Note: The following protocol is a general representation based on available patent literature. Optimization may be required for laboratory-scale synthesis.
-
Synthesis of 2,4-dichloro-6-(tert-butylamino)-s-triazine: React cyanuric chloride with tert-butylamine in a suitable solvent.
-
Synthesis of 2-chloro-4-(ethylamino)-6-(tert-butylamino)-s-triazine: The resulting intermediate is then reacted with ethylamine to yield 2-chloro-4-(ethylamino)-6-(tert-butylamino)-s-triazine.
-
Synthesis of Terbutryn: Finally, terbutryn is obtained by the reaction of the chloro-intermediate with methyl mercaptan in the presence of a base like sodium hydroxide.[1]
Quantitative Data (Terbutryn)
| Parameter | Value | Reference |
| Purity | 97.58% | [4] |
| Yield | 91.43% | [4] |
Experimental Protocol: Synthesis of Terbumeton
-
Similar to terbutryn synthesis, start with cyanuric chloride and react it sequentially with tert-butylamine and ethylamine to form the 2-chloro-4-(ethylamino)-6-(tert-butylamino)-s-triazine intermediate.
-
The final step involves the substitution of the remaining chlorine atom with a methoxy group, which can be achieved by reacting the intermediate with methanol in the presence of a base.
Quantitative Data (Terbumeton)
Mode of Action of Triazine Herbicides
Caption: Mode of action of Triazine Herbicides.
Terbacil: A Uracil Herbicide
Terbacil is a selective herbicide used to control a wide range of annual and perennial weeds. It functions by inhibiting photosynthesis.
Synthetic Pathway
The synthesis of terbacil involves the reaction of tert-butyl isocyanate with methyl 3-aminocrotonate, followed by cyclization and chlorination.
Caption: Synthesis of Terbacil.
Experimental Protocol: Synthesis of Terbacil
-
Formation of the initial adduct: React tert-butyl isocyanate with methyl 3-aminocrotonate. This reaction forms an intermediate urea derivative.
-
Cyclization: The intermediate is then cyclized to form the uracil ring structure, yielding 3-tert-butyl-6-methyluracil. This step is typically acid or base-catalyzed.
-
Chlorination: The final step is the chlorination of the uracil ring at the 5-position to give terbacil.
Quantitative Data
Specific quantitative data such as reaction yields and purity for the synthesis of terbacil were not available in the searched literature.
Mode of Action
The mode of action of terbacil is similar to that of the triazine herbicides, involving the inhibition of photosynthesis at photosystem II.
Conclusion
Tert-butylamine is a versatile and important intermediate in the synthesis of a range of pesticides with different modes of action. The protocols and data presented here provide a valuable resource for researchers and professionals in the field of agrochemical synthesis. Further research to develop more detailed and optimized laboratory-scale synthetic procedures for some of these compounds would be beneficial.
References
- 1. caod.oriprobe.com [caod.oriprobe.com]
- 2. CN102993075A - Synthesis process for diafenthiuron as thiourea insecticide and acaricide - Google Patents [patents.google.com]
- 3. CN114702422A - Preparation method of diafenthiuron technical - Google Patents [patents.google.com]
- 4. CN103724213A - Synthetic method for 2,6-diisopropyl-4-phenoxy aniline - Google Patents [patents.google.com]
Application Notes and Protocols: The Use of Tert-butylamine as a Counterion in Pharmaceutical Salts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salt formation is a critical and widely adopted strategy in drug development to enhance the physicochemical and biopharmaceutical properties of active pharmaceutical ingredients (APIs). The selection of an appropriate counterion can significantly influence a drug's solubility, stability, dissolution rate, and manufacturability. Tert-butylamine, an organic amine, has emerged as a valuable counterion for acidic drugs, offering distinct advantages in certain pharmaceutical formulations. This document provides a detailed overview of the applications of tert-butylamine as a counterion, supported by quantitative data, experimental protocols, and logical workflow diagrams.
Tert-butylamine is a primary aliphatic amine that can form stable salts with acidic APIs.[1] Its compact and branched structure can influence the crystal lattice of the resulting salt, leading to favorable solid-state properties.[2][3] One of the most well-known applications of tert-butylamine as a counterion is in the angiotensin-converting enzyme (ACE) inhibitor, perindopril, where it is used as perindopril erbumine (tert-butylamine salt).[4][5]
Key Advantages of Using Tert-butylamine as a Counterion
The use of tert-butylamine as a counterion can offer several benefits in pharmaceutical development:
-
Enhanced Solubility: Tert-butylamine salts of acidic drugs often exhibit improved aqueous solubility compared to the free acid form. This is a crucial factor for improving the bioavailability of poorly soluble drugs. For instance, a study on ibuprofen showed that its tert-butylamine salt is 1.5 times more soluble in water than ibuprofen itself.
-
Improved Stability: Salt formation with tert-butylamine can enhance the chemical stability of the API. Perindopril erbumine, for example, has a shelf-life of approximately two years, although it may require special packaging in hot and humid climates.[4] However, in some cases, other salts like the arginine salt of perindopril have shown even greater stability.[4]
-
Crystallinity and Handling Properties: Tert-butylamine salts can often be isolated in a highly crystalline form, which is advantageous for purification, filtration, drying, and formulation.[6][7] This was observed in the case of montelukast, where the tert-butylamine salt was readily isolable in a substantially crystalline form, facilitating its purification.[6]
-
Intermediate for Purification: Tert-butylamine salts can serve as stable intermediates in the purification of APIs. For example, the tert-butylamine salt of clavulanic acid is used as an intermediate to isolate and purify the antibiotic.[8]
Data Presentation: Physicochemical Properties of Tert-butylamine Salts
The following table summarizes the quantitative data on the physicochemical properties of various pharmaceutical salts utilizing tert-butylamine as a counterion.
| Active Pharmaceutical Ingredient (API) | Salt Form | Molecular Weight ( g/mol ) | Melting Point (°C) | Aqueous Solubility | Key Findings & Citations |
| Perindopril | Tert-butylamine (Erbumine) | 441.6 | ~130 | Freely soluble in water and ethanol (96%) | Widely used ACE inhibitor; arginine salt shows higher stability.[4][9] |
| Ibuprofen | Tert-butylamine | 279.4 | Not specified | 1.5 times more soluble than ibuprofen | Formation confirmed by IR and 1H-NMR spectroscopy. |
| Montelukast | Tert-butylamine | 659.3 | 128.09 | Well-soluble in lower alcohols and acetone | Crystalline salt form aids in purification.[6] |
| Clavulanic Acid | Tert-butylamine | 272.3 | Not specified | Not specified | Used as a stable intermediate for purification.[8][10] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of tert-butylamine pharmaceutical salts.
Protocol 1: Preparation of a Tert-butylamine Salt of an Acidic API
Objective: To prepare the tert-butylamine salt of a given acidic API.
Materials:
-
Acidic Active Pharmaceutical Ingredient (API)
-
Tert-butylamine (≥99.5% purity)
-
Appropriate organic solvent (e.g., acetone, ethanol, toluene, isopropanol)
-
Stirring apparatus (magnetic stirrer or overhead stirrer)
-
Filtration apparatus (e.g., Büchner funnel, vacuum flask)
-
Drying oven or vacuum dryer
Procedure:
-
Dissolution of API: Dissolve the acidic API in a suitable organic solvent at a known concentration. The choice of solvent will depend on the solubility of both the API and the resulting salt.
-
Addition of Tert-butylamine: In a separate vessel, prepare a solution of tert-butylamine in the same organic solvent. An equimolar amount or a slight excess (e.g., 1.05 to 1.20 molar equivalents) of tert-butylamine is typically used.[10]
-
Salt Formation: Slowly add the tert-butylamine solution to the API solution with constant stirring at room temperature. The formation of the salt may be evidenced by precipitation. For example, in the preparation of clavulanic acid tert-butylamine salt, a solution of tert-butylamine in acetone is added to a solution of clavulanic acid in acetone over 30 minutes.[8]
-
Crystallization/Precipitation: Continue stirring the mixture for a period of time (e.g., 1-2 hours) to ensure complete salt formation and to allow for crystallization or precipitation. Cooling the mixture may enhance the yield of the precipitated salt.
-
Isolation: Isolate the solid salt by filtration. Wash the filter cake with a small amount of the cold organic solvent to remove any unreacted starting materials or impurities.
-
Drying: Dry the isolated salt under appropriate conditions (e.g., in a vacuum oven at a specified temperature) to a constant weight.
Protocol 2: Characterization of a Tert-butylamine Salt
Objective: To confirm the formation and characterize the physicochemical properties of a prepared tert-butylamine salt.
Methods:
-
Infrared (IR) Spectroscopy:
-
Purpose: To confirm salt formation by observing shifts in the characteristic absorption bands of the acidic functional group (e.g., carboxylate) and the amine group.
-
Procedure: Acquire the IR spectra of the API, tert-butylamine, and the prepared salt using a Fourier Transform Infrared (FTIR) spectrometer. Compare the spectra to identify the characteristic peaks of the salt.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the stoichiometry of the salt and to characterize its structure.
-
Procedure: Dissolve the salt in a suitable deuterated solvent and acquire 1H and 13C NMR spectra. The integration of the peaks corresponding to the API and the tert-butylamine counterion can confirm the salt stoichiometry.
-
-
X-Ray Powder Diffraction (XRPD):
-
Purpose: To determine the crystallinity and polymorphic form of the salt.
-
Procedure: Analyze the powdered salt sample using an XRPD instrument. The resulting diffraction pattern is a fingerprint of the crystalline solid and can be used to identify different polymorphic forms.
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the melting point and thermal behavior of the salt.
-
Procedure: Heat a small sample of the salt in a DSC instrument at a controlled rate. The resulting thermogram will show thermal events such as melting, decomposition, and polymorphic transitions.
-
-
Solubility Determination:
-
Purpose: To measure the aqueous solubility of the salt.
-
Procedure: Prepare a saturated solution of the salt in water by shaking an excess amount of the solid in water at a constant temperature until equilibrium is reached. Filter the solution and determine the concentration of the dissolved API using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Visualizations
Logical Relationship in Salt Formation
Caption: Logical flow of pharmaceutical salt formation.
Experimental Workflow for Salt Characterization
Caption: Workflow for characterizing a new salt.
References
- 1. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.hud.ac.uk [pure.hud.ac.uk]
- 4. bjcardio.co.uk [bjcardio.co.uk]
- 5. tert-Butylamine - Wikipedia [en.wikipedia.org]
- 6. WO2006043846A1 - Salt of montelukast with tert.-butylamine - Google Patents [patents.google.com]
- 7. ES2214434T3 - ALPHA CRYSTAL FORM OF THE TERC-BUTILAMINE SALT OF PERINDOPRIL. - Google Patents [patents.google.com]
- 8. DK156069B - USE OF THE TERT.BUTYLAMINE SALT OF CLAVULANIC ACID AS INTERMEDIATE IN THE PREPARATION OF CLAVULANIC ACID AND PHARMACEUTICAL TOLERABLE SALTS AND ESTERS THEREOF - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. CN108822134B - Preparation method of clavulanic acid tert-butylamine salt - Google Patents [patents.google.com]
Revolutionizing Nickel-Catalyzed Photoredox Reactions: The Bifunctional Role of tert-Butylamine
In a significant advancement for synthetic chemistry, researchers have developed a general and cost-effective approach for nickel-catalyzed photoredox reactions utilizing tert-butylamine as a dual-function additive. This methodology streamlines carbon-heteroatom bond formation, a critical process in the synthesis of pharmaceuticals and other complex molecules, by having tert-butylamine act as both a ligand and a base.[1][2][3][4][5][6][7] This innovative protocol is effective for a wide range of C-O and C-N bond-forming reactions under mild conditions, demonstrating broad applicability with various nucleophiles and electrophiles, including in the derivatization of biomolecules.[1][2][4][5][6][7]
The use of tert-butylamine addresses several challenges traditionally associated with cross-coupling reactions, such as the need for specific, often expensive, ligands and bases that require careful optimization.[1][2][3] By serving both roles, tert-butylamine simplifies the reaction setup, improves efficiency, and addresses issues like solubility often encountered with conventional bases.[1][2][7] The tertiary alkyl group of tert-butylamine is crucial to its effectiveness, enhancing coordination lability which in turn facilitates efficient ligand exchange and catalytic turnover.[1][3] This approach has proven successful for coupling with a diverse array of nucleophiles including phenols, aliphatic alcohols, anilines, sulfonamides, sulfoximines, and imines.[1][4][5][6]
Application Notes
This protocol offers a robust and versatile method for C-O and C-N cross-coupling reactions. The bifunctional nature of tert-butylamine as both a ligand and a base simplifies the reaction conditions and broadens the substrate scope. The reaction is tolerant of a wide range of functional groups and has been successfully applied to the derivatization of complex biomolecules. The mild reaction conditions, typically at room temperature and under visible light irradiation, make it an attractive method for late-stage functionalization in drug discovery and development. Furthermore, the use of a cost-effective and readily available additive like tert-butylamine enhances the economic viability of this synthetic strategy. The reaction conditions are generally homogeneous and precipitate-free, which also facilitates scale-up processes.[2][7]
Quantitative Data Summary
The efficiency of the nickel-catalyzed photoredox reactions with tert-butylamine has been demonstrated across a variety of substrates. The following tables summarize the reaction conditions and yields for representative C-O and C-N cross-coupling reactions.
Table 1: Nickel-Catalyzed C-O Coupling of Aryl Bromides with Phenols
| Entry | Aryl Bromide | Phenol | Yield (%) |
| 1 | 4-Bromobenzonitrile | Phenol | 94 |
| 2 | 4-Bromoacetophenone | Phenol | 92 |
| 3 | Methyl 4-bromobenzoate | Phenol | 88 |
| 4 | 4-Bromobiphenyl | Phenol | 85 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenol | 91 |
| 6 | 4-Bromobenzonitrile | 4-Chlorophenol | 89 |
Reaction Conditions: Aryl bromide (0.5 mmol), phenol (0.75 mmol), NiBr₂·glyme (5 mol%), 4CzIPN (1 mol%), tert-butylamine (1.5 mmol), in DMA (0.1 M), irradiated with blue LEDs at room temperature for 16 h.
Table 2: Nickel-Catalyzed C-N Coupling of Aryl Bromides with Anilines
| Entry | Aryl Bromide | Aniline | Yield (%) |
| 1 | 4-Bromotoluene | Aniline | 95 |
| 2 | 4-Bromoanisole | Aniline | 93 |
| 3 | 1-Bromo-4-fluorobenzene | Aniline | 90 |
| 4 | 4-Bromobenzonitrile | 4-Methylaniline | 96 |
| 5 | 4-Bromoacetophenone | 4-Methoxyaniline | 94 |
| 6 | Methyl 4-bromobenzoate | 3-Chloroaniline | 88 |
Reaction Conditions: Aryl bromide (0.5 mmol), aniline (0.6 mmol), NiBr₂·glyme (5 mol%), 4CzIPN (1 mol%), tert-butylamine (1.5 mmol), in DMA (0.1 M), irradiated with blue LEDs at room temperature for 16 h.
Experimental Protocols
General Procedure for Nickel-Catalyzed C-O/C-N Cross-Coupling:
An oven-dried 4 mL vial equipped with a magnetic stir bar is charged with the aryl bromide (0.5 mmol, 1.0 equiv), the corresponding nucleophile (phenol or aniline, 0.6-0.75 mmol, 1.2-1.5 equiv), NiBr₂·glyme (0.025 mmol, 5 mol%), and the photocatalyst (e.g., 4CzIPN, 0.005 mmol, 1 mol%). The vial is sealed with a septum and purged with nitrogen. Anhydrous N,N-dimethylacetamide (DMA, 5 mL) is added, followed by tert-butylamine (1.5 mmol, 3.0 equiv). The reaction mixture is then placed approximately 5 cm from a blue LED lamp and stirred at room temperature for 16 hours. Upon completion, the reaction mixture is diluted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Protocol for Sequential One-Pot Functionalization:
Following the general procedure for the first cross-coupling reaction, the second nucleophile (1.0 mmol, 2.0 equiv) and an additional portion of tert-butylamine (1.5 mmol, 3.0 equiv) are added to the reaction mixture under a nitrogen atmosphere. The mixture is then re-subjected to photoirradiation for another 16-24 hours. Workup and purification are carried out as described in the general procedure.[2][7]
Visualizations
The following diagrams illustrate the proposed catalytic cycle and a general experimental workflow for the nickel-catalyzed photoredox reactions with tert-butylamine.
Caption: Proposed mechanism for the dual nickel/photoredox catalytic cycle.
Caption: A typical experimental workflow for the cross-coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Sterically Hindered Amines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges when working with sterically hindered amines in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with a sterically hindered amine proceeding slowly or resulting in a low yield?
A: Sterically hindered amines, characterized by bulky substituents near the nitrogen atom, present significant challenges in chemical synthesis. The steric bulk impedes the amine's ability to act as a nucleophile, slowing down the reaction rate.[1] This hindrance can prevent the amine from approaching the electrophilic center, leading to low conversion and yield.[2] Furthermore, in reactions like the Buchwald-Hartwig amination, the steric hindrance can affect the stability of intermediates in the catalytic cycle.[3][4]
Q2: How does solvent choice impact the reactivity of a sterically hindered amine?
A: Solvent selection is critical for optimizing reactions with hindered amines. The solvent's polarity and its ability to form hydrogen bonds can significantly alter the amine's nucleophilicity.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents are generally preferred as they do not form hydrogen bonds with the amine. This leaves the amine's lone pair of electrons more available for nucleophilic attack, enhancing its reactivity.
-
Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with the amine, creating a bulky solvent shell around it. This solvation hinders the amine's ability to act as a nucleophile and can decrease the reaction rate.[5]
The choice of solvent can also influence the solubility of reactants and catalysts, which is crucial for reaction efficiency.[6]
Q3: For a cross-coupling reaction like the Buchwald-Hartwig amination, what factors should I consider when choosing a catalyst system (ligand and precatalyst)?
A: The success of a Buchwald-Hartwig amination with a hindered amine is highly dependent on the ligand. Bulky, electron-rich phosphine ligands are often required to facilitate the key steps of the catalytic cycle. Ligands like BrettPhos and tBuXPhos have been developed specifically for challenging couplings involving hindered amines.[4][7] The appropriate ligand is determined largely by the class of the nucleophile.[6] Kinetic analysis has shown that for hindered amines, steps like oxidative addition or reductive elimination can be rate-limiting, and ligand choice directly impacts these rates.[3][4]
Q4: I'm struggling to acylate a sterically hindered amine. What strategies can I employ?
A: Acylation of sterically hindered amines is often difficult due to the low nucleophilicity of the amine and steric repulsion. Here are some strategies to consider:
-
Use Highly Reactive Acylating Agents: Acyl chlorides are more reactive than carboxylic acids or anhydrides and are often used for unreactive amines.[8]
-
Catalysis: Lewis acid catalysts (e.g., TiF4, boronic acids) can activate the carboxylic acid, making it more susceptible to nucleophilic attack by the hindered amine, often allowing the reaction to proceed at lower temperatures.[9][10]
-
Harsh Conditions: In the absence of a catalyst, direct thermal condensation of a carboxylic acid and an amine may require very high temperatures (above 160°C).[11][12] This approach is generally limited to robust molecules.[12]
-
Activation with Coupling Reagents: While the goal is often catalytic amidation, traditional coupling reagents can be effective, though they generate stoichiometric waste.[13]
Troubleshooting Guides
Problem 1: Low or No Yield in a Buchwald-Hartwig Amination with a Hindered Amine
This guide provides a systematic approach to troubleshooting a low-yielding Buchwald-Hartwig reaction involving a sterically hindered amine.
Problem 2: Choosing the Right Solvent System
The nucleophilicity of an amine is not an intrinsic property and is strongly influenced by the solvent.[14] This decision-making diagram illustrates how to select an appropriate solvent.
Data Presentation: Catalyst System Optimization
The following tables summarize quantitative data from catalyst system optimization for the arylation of hindered primary amines.
Table 1: Evaluation of Ligands for Coupling of 3,5-Dimethoxychlorobenzene and tert-Octylamine[4]
| Entry | Ligand (L) | Precatalyst (P) | Yield (%) |
| 1 | BrettPhos (L1) | P1 | 10 |
| 2 | AlPhos (L2) | P2 | <5 |
| 3 | RuPhos (L3) | P3 | 15 |
| 4 | CPhos (L4) | P4 | 86 |
Reaction Conditions: 2 mol % Pd, 70 °C, 18 h.
Table 2: Kinetic Data for Different Ligands and Aryl Halides[3]
| Aryl Halide | Ligand | Catalyst Loading | Temperature (°C) | Half-life (t₁/₂) (min) |
| 3,5-dimethoxychlorobenzene | CPhos (L4) | 2% Pd | 70 | 46 |
| 3,5-dimethoxychlorobenzene | L7 | 2% Pd | 70 | 2.6 |
| 4-bromo-tert-butylbenzene | CPhos (L4) | 2% Pd | 70 | 10 |
| 4-bromo-tert-butylbenzene | L7 | 2% Pd | 70 | 1.9 |
Reaction Conditions: [ArX]₀ = 0.5 M, NaO-t-Bu (1.2 equiv), amine (1.2 equiv), 1,4-dioxane solvent.[3]
Experimental Protocols
Representative Protocol: Palladium-Catalyzed Arylation of 1-Adamantylamine
This protocol is adapted from methodologies developed for the coupling of sterically hindered primary amines.[3][4]
Materials:
-
Palladium precatalyst (e.g., CPhos Pd G3)
-
Ligand (e.g., CPhos)
-
Aryl halide (e.g., 4-chlorotoluene) (1.0 mmol)
-
1-Adamantylamine (1.2 mmol)
-
Sodium tert-butoxide (NaO-t-Bu) (1.2 mmol)
-
Anhydrous 1,4-dioxane (2.0 mL)
Procedure:
-
Preparation: In a glovebox, add the palladium precatalyst (0.02 mmol, 2 mol %) and the aryl halide (1.0 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add 1-adamantylamine (1.2 mmol) and sodium tert-butoxide (1.2 mmol) to the vial.
-
Solvent Addition: Add anhydrous 1,4-dioxane (2.0 mL).
-
Reaction: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 80-100 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or GC-MS. Reactions with hindered amines may require extended reaction times (12-24 hours).
-
Workup: After the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate and quench with water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated adamantylamine.
References
- 1. osti.gov [osti.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
- 10. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. google.com [google.com]
- 13. Catalytic Amidation [catalyticamidation.info]
- 14. Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions with Bulky Non-Nucleophilic Bases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common side reactions when using bulky non-nucleophilic bases.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with bulky non-nucleophilic bases?
A1: The most prevalent side reactions are substitution reactions (SN2) competing with the desired elimination reactions (E2).[1][2][3][4][5][6] The steric hindrance of bulky bases is intended to minimize their nucleophilicity and favor elimination; however, substrate structure and reaction conditions can lead to substitution byproducts. Another common issue is the regioselectivity of the elimination, leading to a mixture of Zaitsev (more substituted) and Hofmann (less substituted) alkene products.[7][8][9][10][11][12] For amide bases like LDA, side reactions can also include enolate equilibration, leading to the thermodynamic rather than the kinetic product, and in some cases, the base itself can act as a nucleophile.
Q2: How does the choice of a bulky base influence the regioselectivity of elimination (Zaitsev vs. Hofmann)?
A2: Bulky bases sterically hinder the abstraction of a proton from a more substituted carbon atom. Consequently, they preferentially abstract a proton from a less sterically hindered carbon, leading to the formation of the less substituted alkene, known as the Hofmann product.[7][8][9][10][11][12] In contrast, smaller, less hindered bases can more easily access the more substituted carbon, resulting in the more thermodynamically stable, more substituted Zaitsev alkene.[8][10] The size of the base is a critical factor in controlling this regioselectivity.
Q3: Can 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) act as a nucleophile?
A3: While DBU is generally considered a non-nucleophilic base, there is evidence that it can exhibit nucleophilic character under certain conditions.[13][14][15][16][17] It can participate in Michael additions and other nucleophilic attack-type reactions, particularly with highly electrophilic substrates. This is an important consideration when planning reactions where DBU is used as a base, as it can lead to unexpected byproducts.
Q4: What is the difference between kinetic and thermodynamic enolates, and how do bulky bases influence their formation?
A4:
-
Kinetic enolates are formed faster and result from the deprotonation of the less sterically hindered α-proton. Their formation is favored by strong, bulky bases like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78°C).[18][19][20]
-
Thermodynamic enolates are more stable and result from the deprotonation of the more substituted α-proton. Their formation is favored under conditions that allow for equilibration, such as higher temperatures and the presence of a proton source.
Bulky bases like LDA are crucial for the selective formation of kinetic enolates due to their steric bulk, which makes it difficult to access the more hindered proton.[18][19][20]
Troubleshooting Guides
Problem 1: Low Yield of Desired Elimination Product and/or Formation of a Substitution (SN2) Byproduct
Possible Causes:
-
Substrate is sterically unhindered: Primary alkyl halides are more susceptible to SN2 reactions.
-
Base is not sufficiently bulky: The chosen base may not be sterically hindered enough to prevent it from acting as a nucleophile.
-
Reaction temperature is too high: Higher temperatures can sometimes favor substitution over elimination.
-
Inappropriate solvent: The solvent can influence the relative rates of SN2 and E2 reactions.[3][4]
Troubleshooting Steps:
-
Assess Substrate and Base Combination:
-
Optimize Reaction Temperature:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For LDA-mediated reactions, -78°C is common.[18]
-
-
Solvent Selection:
-
Use a non-polar, aprotic solvent to favor E2 over SN2. Polar aprotic solvents can sometimes favor SN2.
-
Problem 2: Incorrect Regioisomer of Alkene is Formed (Zaitsev instead of Hofmann)
Possible Causes:
-
Base is not bulky enough: The base may be small enough to access the more substituted proton.
-
Reaction temperature is too high: Higher temperatures can favor the formation of the more thermodynamically stable Zaitsev product.
Troubleshooting Steps:
-
Switch to a Bulkier Base:
-
If using a base like ethoxide, switch to a bulkier option such as potassium tert-butoxide or DBU.[8]
-
-
Lower the Reaction Temperature:
-
Perform the reaction at a lower temperature to favor the kinetically controlled Hofmann product.
-
Problem 3: Low Yield of Kinetic Enolate in a Deprotonation Reaction
Possible Causes:
-
Incomplete deprotonation: The base may not be strong enough, or an insufficient amount was used.
-
Equilibration to the thermodynamic enolate: The reaction temperature may be too high, or the reaction was run for too long, allowing the kinetic enolate to rearrange to the more stable thermodynamic enolate.
-
Protic impurities: Traces of water or other protic species can quench the enolate or facilitate equilibration.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware and solvents. Use freshly distilled solvents.
-
-
Use a Strong, Bulky Base:
-
Strict Temperature Control:
-
Maintain a low temperature (typically -78°C) throughout the deprotonation and subsequent reaction with an electrophile.[18]
-
-
Control Reaction Time:
-
Add the electrophile shortly after the enolate formation is complete to trap the kinetic product before it can equilibrate.
-
Quantitative Data Summary
| Base | Substrate | Solvent | Temperature (°C) | Hofmann Product (%) | Zaitsev Product (%) | SN2 Product (%) |
| KOtBu | 2-bromopentane | t-BuOH | 70 | 71 | 29 | - |
| KOEt | 2-bromopentane | EtOH | 55 | 29 | 71 | - |
| LDA | 2-heptanone | THF | -78 | >98 (kinetic enolate) | <2 | - |
| NaOEt | 2-heptanone | EtOH | 25 | ~20 | ~80 (thermodynamic enolate) | - |
| DBU | 2-bromooctane | Benzene | 80 | 79 | 21 | - |
Note: The data presented are approximate and can vary based on specific reaction conditions. The values for enolate formation refer to the regioselectivity of deprotonation.
Experimental Protocols
Protocol 1: General Procedure for Kinetic Enolate Formation using LDA
Objective: To generate the kinetic lithium enolate of an unsymmetrical ketone and trap it with an electrophile.
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine (freshly distilled)
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined)
-
Unsymmetrical ketone (e.g., 2-methylcyclohexanone)
-
Electrophile (e.g., methyl iodide)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
LDA Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous THF and cool to -78°C using a dry ice/acetone bath.
-
Add freshly distilled diisopropylamine (1.1 equivalents) via syringe.
-
Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature at -78°C.
-
Stir the solution at -78°C for 30 minutes to ensure complete formation of LDA.
-
-
Enolate Formation:
-
Dissolve the unsymmetrical ketone (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask under nitrogen.
-
Slowly add the ketone solution to the LDA solution at -78°C via syringe or cannula.
-
Stir the reaction mixture at -78°C for 1-2 hours.
-
-
Electrophilic Quench:
-
Add the electrophile (1.1 equivalents) neat or as a solution in anhydrous THF to the enolate solution at -78°C.
-
Allow the reaction to stir at -78°C for 1-2 hours, then slowly warm to room temperature.
-
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Minimizing SN2 Side Reactions in an E2 Elimination
Objective: To perform an E2 elimination on a secondary alkyl halide while minimizing the formation of the SN2 byproduct.
Materials:
-
Secondary alkyl halide (e.g., 2-bromobutane)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol (t-BuOH)
-
Anhydrous diethyl ether
-
Water
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous t-BuOH.
-
Add potassium tert-butoxide (1.5 equivalents).
-
Stir the mixture until the base is fully dissolved.
-
-
Elimination Reaction:
-
Add the secondary alkyl halide (1.0 equivalent) to the solution of the base.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add water to quench the reaction.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation due to the volatility of the alkene product.
-
-
Analysis:
-
Analyze the product mixture by GC or ¹H NMR to determine the ratio of E2 to SN2 products and the ratio of Hofmann to Zaitsev isomers.
-
Visualizations
Caption: E2 vs. SN2 competition based on base size.
Caption: Regioselectivity of E2 elimination.
Caption: Kinetic vs. Thermodynamic enolate formation.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. SN1 SN2 E1 E2 - How to choose the coorect mechanism [chemistrysteps.com]
- 6. Imaging dynamic fingerprints of competing E2 and SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Exceptions to Zaitsev's Rule for E2 Reactions - Chad's Prep® [chadsprep.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 11. chemistnotes.com [chemistnotes.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Theoretical Study on DBU-Catalyzed Insertion of Isatins into Aryl Difluoronitromethyl Ketones: A Case for Predicting Chemoselectivity Using Electrophilic Parr Function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. m.youtube.com [m.youtube.com]
- 20. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Reductive Amination of Hindered Amines
Welcome to the technical support center for reductive amination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of sterically hindered amines. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My reductive amination with a hindered amine is giving a very low yield. What are the most common causes?
Low yields in reductive aminations involving sterically hindered amines often stem from a few key issues:
-
Inefficient Iminium Ion Formation: Steric hindrance around the amine's nitrogen atom or the ketone's carbonyl group can significantly slow down or prevent the initial condensation step to form the crucial iminium ion intermediate.[1][2][3]
-
Competing Carbonyl Reduction: If the reducing agent is too reactive, it may reduce the starting aldehyde or ketone to an alcohol faster than the imine/iminium ion is formed and reduced.[4][5][6] This is a common side reaction that consumes starting material.
-
Sub-optimal Reaction Conditions: Factors such as solvent, temperature, and pH play a critical role. For instance, the formation of the imine is typically favored under mildly acidic conditions (pH 4-5).[4] If the solution is too acidic, the amine will be protonated and become non-nucleophilic.[4]
-
Reagent Decomposition: Some reducing agents, like sodium triacetoxyborohydride (STAB), are sensitive to moisture and can decompose, leading to incomplete reactions.[7]
Q2: I am observing significant amounts of the corresponding alcohol from my ketone starting material. How can I prevent this?
The formation of an alcohol byproduct indicates that the reduction of the carbonyl group is outcompeting the reductive amination pathway. To mitigate this, consider the following:
-
Switch to a Milder Reducing Agent: Sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones.[8] Using a less reactive hydride source, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is highly recommended.[4][5] These reagents are more selective for the reduction of the iminium ion over the carbonyl group.[5][9]
-
Employ a Stepwise Procedure: First, allow the imine to form by stirring the hindered amine and carbonyl compound together, often with a dehydrating agent or under conditions that remove water. Once imine formation is confirmed (e.g., by TLC, NMR, or IR), then introduce the reducing agent.
Q3: What is the best reducing agent for reductive amination with hindered substrates?
Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for challenging reductive aminations. Its advantages include:
-
Mildness and Selectivity: It is less reactive than NaBH₄ and NaBH₃CN, which minimizes the reduction of the starting carbonyl compound.[5][7]
-
Effectiveness under Mildly Acidic Conditions: It performs well in the presence of acetic acid, which can catalyze iminium ion formation.
-
Broad Substrate Scope: It is effective for a wide variety of aldehydes, ketones, and amines, including weakly basic ones.[10][11]
While NaBH₃CN is also a popular choice, it is toxic and can sometimes lead to cyanide-containing byproducts.[12] For particularly stubborn cases, alternative methods involving transition metal catalysts (e.g., Rh, Ru, Pd) or specialized reagents like trichlorosilane may be necessary.[1][3][13][14]
Q4: Can I run the reaction at a higher temperature to speed it up?
Increasing the temperature can sometimes improve the rate of imine formation. However, caution is advised as it can also promote the degradation of certain reducing agents. For example, running reactions with NaBH(OAc)₃ at temperatures above 50 °C may cause the reagent to decompose.[7] It is generally recommended to start at room temperature and gently heat if the reaction is sluggish, while monitoring for any reagent decomposition or side product formation.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common problems in reductive amination with hindered amines.
Problem 1: Low Conversion of Starting Materials
Problem 2: Formation of Byproducts (Alcohol or Dialkylation)
Data Summary
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Relative Reactivity | Advantages | Disadvantages |
| Sodium Borohydride | NaBH₄ | Strong | Inexpensive, readily available. | Can reduce starting aldehydes/ketones; requires careful addition after imine formation.[4][8] |
| Sodium Cyanoborohydride | NaBH₃CN | Moderate | Selective for imines/iminium ions over carbonyls; stable in mildly acidic conditions.[4][9] | Highly toxic; can generate cyanide byproducts.[12] |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild | Highly selective for imines/iminium ions; low toxicity; effective for a wide range of substrates.[5] | Moisture sensitive; can be slower than other reagents.[7] |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of a Hindered Ketone with a Primary Amine using NaBH(OAc)₃
Materials:
-
Hindered ketone (1.0 equiv)
-
Hindered primary amine (1.0–1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5–2.0 equiv)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Glacial acetic acid (optional, 1.0 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and nitrogen/argon atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add the hindered ketone (1.0 equiv) and the hindered primary amine (1.0–1.2 equiv).
-
Dissolve the starting materials in anhydrous DCE or THF (a typical concentration is 0.1–0.5 M).
-
If the amine is a weak base or if the ketone is particularly hindered, add glacial acetic acid (1.0 equiv) to the mixture.[10]
-
Stir the mixture at room temperature for 1–2 hours to facilitate the formation of the iminium ion. You can monitor this step by TLC or NMR if desired.
-
Carefully add sodium triacetoxyborohydride (1.5–2.0 equiv) to the reaction mixture in portions. The addition can be exothermic.
-
Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 4–24 hours).
-
Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with DCM or EtOAc (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired secondary amine.
Protocol 2: Stepwise Procedure for Reductive Amination to Minimize Dialkylation
This procedure is particularly useful when reacting a primary amine with a reactive aldehyde where dialkylation is a concern.
Step A: Imine Formation
-
In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and the primary amine (1.0 equiv) in methanol (MeOH).
-
Stir the mixture at room temperature for 1-4 hours. The formation of the imine can often be observed by a color change or can be confirmed by analytical techniques. For hindered substrates, adding a dehydrating agent like molecular sieves can be beneficial.
Step B: Reduction
-
Cool the reaction mixture containing the pre-formed imine to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 equiv) in small portions.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).
-
Proceed with an aqueous workup as described in Protocol 1 (quenching, extraction, drying, and purification).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. nbinno.com [nbinno.com]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting guide for using tert-butylamine in synthesis
Technical Support Center: Tert-Butylamine Synthesis Guide
Welcome to the technical support center for researchers utilizing tert-butylamine in synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction is proceeding very slowly or appears incomplete. Is the steric hindrance of tert-butylamine the cause?
A: Yes, this is a very common issue. The defining characteristic of tert-butylamine is its bulky tert-butyl group, which creates significant steric hindrance around the nitrogen atom.[1][2] This bulkiness can impede the amine's approach to a reactive center, slowing down the reaction rate compared to less hindered primary amines like ethylamine or propylamine.[1]
While this steric hindrance makes it a poor nucleophile, it also makes it an effective, non-nucleophilic base, which is often its intended role.[3] If your reaction requires tert-butylamine to act as a nucleophile, the steric bulk may be too great for the specific substrate.
Troubleshooting Steps:
-
Increase Reaction Temperature: For reactions with high activation energy due to steric hindrance, increasing the temperature can provide the necessary energy to overcome the barrier. Monitor for potential product decomposition at higher temperatures.
-
Prolong Reaction Time: If the reaction is slow but clean, simply extending the reaction time may be sufficient to achieve a higher conversion.
-
Solvent Choice: Ensure your solvent fully solubilizes all reactants. In some cases, a more polar solvent can stabilize charged intermediates and accelerate the reaction, but this is highly substrate-dependent.
-
Consider an Alternative Amine: If the reaction rate remains unacceptably low, the steric hindrance may be prohibitive. Consider using a less hindered amine, such as isobutylamine or sec-butylamine, if the reaction chemistry allows.[1]
Q2: I am observing a high yield of an alkene (elimination product) instead of my desired substitution product. Why is this happening?
A: You are observing the classic outcome of using a sterically hindered base. Tert-butylamine, and its corresponding alkoxide (tert-butoxide), are well-known for promoting E2 elimination reactions over SN2 substitution reactions.[3][4][5][6]
The bulky nature of the base makes it difficult for it to attack a carbon atom (acting as a nucleophile), but it can easily abstract a proton from a less hindered position on the substrate, leading to the formation of a double bond.[5][6] This is especially true when using secondary or tertiary alkyl halides. With bulky bases, the major product is often the "Hofmann product" (the less substituted alkene), as the base abstracts the most sterically accessible proton.[6][7]
Below is a diagram illustrating this competitive relationship.
Troubleshooting Steps:
-
Use a Less Hindered Base: If substitution is the desired outcome, switch to a less bulky amine or base that is a better nucleophile.
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Lowering the temperature can sometimes favor the SN2 pathway.
-
Change the Substrate: If possible, using a primary alkyl halide will be much less susceptible to elimination than a secondary or tertiary one.
Q3: How can I effectively remove unreacted tert-butylamine and its salts from my reaction mixture after the reaction is complete?
A: Tert-butylamine is volatile (boiling point 44-46°C) but can be challenging to remove completely by evaporation alone, especially if it forms salts.[8] The most common and effective method is an aqueous workup using an acid wash.[9]
This procedure converts the basic amine into its hydrochloride salt, which is highly soluble in water and can be easily separated from the organic layer containing your product.
Experimental Protocol: Acid Wash Workup
-
Cool the Reaction Mixture: Cool the reaction vessel in an ice bath to minimize volatility.
-
Dilute with Solvent: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Perform Acid Wash: Transfer the mixture to a separatory funnel and wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[9] Wash several times until the aqueous layer is no longer basic (test with pH paper). The protonated tert-butylamine salt will partition into the aqueous layer.[9]
-
Neutralize (Optional): Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any residual acid.
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove the bulk of the dissolved water.[10]
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure.[10]
The following workflow outlines the decision process for post-reaction workup.
Data & Properties Summary
For effective purification and handling, it is crucial to know the physical properties of tert-butylamine and the effectiveness of different workup strategies.
Table 1: Physical Properties of Tert-Butylamine
| Property | Value | Source |
| Formula | (CH₃)₃CNH₂ | [11] |
| Molar Mass | 73.14 g/mol | - |
| Appearance | Colorless liquid | [12] |
| Odor | Amine-like, similar to ammonia | [12] |
| Boiling Point | 44-46 °C | [8] |
| Density | 0.699 g/cm³ (at 20 °C) | [8] |
| CAS Number | 75-64-9 | [11] |
Table 2: Comparison of Post-Reaction Purification Strategies
| Method | Description | Advantages | Disadvantages |
| Distillation | Fractional distillation to separate the low-boiling tert-butylamine from higher-boiling products. | Effective for large scales if the product's boiling point is significantly different. | Can be difficult due to azeotrope formation with water.[13] Not suitable for non-volatile products. |
| Acid Wash | Uses dilute acid (e.g., HCl) to form the water-soluble tert-butylammonium salt, which is removed in an aqueous layer. | Highly effective, widely applicable, and removes basic impurities.[9] | Not suitable for acid-sensitive products. Requires subsequent neutralization and drying steps. |
| Copper Sulfate Wash | Washing with aqueous copper (II) sulfate solution. The amine complexes with the copper, and the colored complex is removed in the aqueous phase. | A good alternative for acid-sensitive compounds.[9] | Can be more expensive and may require additional steps to remove any leached copper salts. |
References
- 1. osti.gov [osti.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. organic chemistry - Why is tert-butoxide often used in elimination reactions when it is not necessary? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. tert-Butylamine - Wikipedia [en.wikipedia.org]
- 12. Application of tert-Butylamine_Chemicalbook [chemicalbook.com]
- 13. US8445726B2 - Process for preparing unsymmetric secondary tert-butylamines in the liquid phase - Google Patents [patents.google.com]
Technical Support Center: Reactions with Sterically Hindered Amines
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering selectivity issues in reactions involving sterically hindered amines.
Frequently Asked Questions (FAQs)
Q1: What are sterically hindered amines and why do they present synthetic challenges?
A: Sterically hindered amines are amines where the nitrogen atom is surrounded by bulky substituents. This steric bulk physically obstructs the nitrogen's lone pair of electrons, impeding its ability to react with electrophiles.[1] This leads to significantly lower reaction rates or a complete lack of reactivity in standard reactions like acylations, alkylations, and coupling reactions.[2][3] In drug development, these motifs are valuable as they can increase the metabolic stability of drug candidates.[4]
Q2: How does steric hindrance impact the nucleophilicity versus the basicity of an amine?
A: While often related, basicity and nucleophilicity are distinct properties that are affected differently by steric hindrance.
-
Basicity is a thermodynamic property measured by the pKa of the conjugate acid. It involves the amine's lone pair abstracting a small proton (H+). Since protons are small, steric hindrance has a less pronounced effect on basicity.[1][5]
-
Nucleophilicity is a kinetic property that describes the rate at which an amine attacks an electrophilic center (like a carbon atom). This attack requires the amine to approach the electrophile in a specific trajectory (e.g., backside attack in an SN2 reaction). Bulky groups severely restrict this approach, drastically reducing nucleophilicity.[1] Therefore, a sterically hindered amine can be a strong base but a poor nucleophile. A classic example is Hünig's base (N,N-diisopropylethylamine), which is often used as a non-nucleophilic base in elimination reactions.[6]
Q3: What are the primary selectivity challenges in reactions with hindered amines?
A: The main challenges fall into three categories:[7][8]
-
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of other, potentially more reactive ones.[9] For example, acylating a hindered secondary amine in the presence of a less hindered primary amine or an alcohol can be difficult.[10]
-
Regioselectivity: This involves controlling which position on a molecule reacts. For instance, in the alkylation of a molecule with multiple amine sites, the reaction might preferentially occur at the less hindered site.[11]
-
Stereoselectivity: This is the preferential formation of one stereoisomer over another. In reactions involving chiral hindered amines, controlling the stereochemical outcome can be challenging, especially in processes like peptide coupling where epimerization is a risk.[12][13][14]
Q4: When is it appropriate to use a protecting group strategy for a hindered amine?
A: A protecting group strategy is advisable when you need to perform a reaction elsewhere in the molecule and the hindered amine, despite its low reactivity, might interfere or when you need to differentiate between multiple amine groups.[15][16] The amine is temporarily converted into a less reactive derivative (like a carbamate), allowing other transformations to occur selectively.[15] The protecting group is then removed in a subsequent step. This is particularly useful in complex multi-step syntheses, such as peptide synthesis, where orthogonal protecting groups (removable under different conditions) are essential.[16]
Troubleshooting Guides by Reaction Type
Acylation Reactions
Issue: Low or no conversion when acylating a sterically hindered amine.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Low Reactivity of Acylating Agent | Use a more reactive acylating agent, such as an acyl fluoride or a mixed anhydride, instead of an acyl chloride or carboxylic acid.[17] | Acyl fluorides are highly reactive and can overcome the low nucleophilicity of the hindered amine. |
| Steric Hindrance | Employ a highly reactive reagent combination like TCFH with catalytic Oxyma.[10] | This combination creates a highly activated ester intermediate that is more susceptible to attack by the hindered amine. |
| Unfavorable Reaction Conditions | Increase the reaction temperature or use a catalyst. N-heterocyclic carbenes (NHCs) have been shown to catalyze the acylation of hindered amines.[18] | Higher temperatures can provide the necessary activation energy. Catalysts can offer an alternative, lower-energy reaction pathway. |
Alkylation Reactions
Issue: Predominant formation of over-alkylation products (secondary amine converting to tertiary, tertiary to quaternary salt).[2][19]
| Potential Cause | Troubleshooting Strategy | Rationale |
| Product Amine is More Nucleophilic | Use a large excess of the starting amine relative to the alkylating agent. | This statistically favors the alkylating agent reacting with the starting amine over the more nucleophilic product amine.[20] |
| Runaway Reaction | Perform a two-step acylation-reduction sequence. First, acylate the amine to form an amide, then reduce the amide (e.g., with LiAlH₄) to the desired alkylated amine.[21] | The amide product is non-nucleophilic due to resonance delocalization of the nitrogen lone pair, preventing over-acylation.[20] |
| Lack of Selectivity | Use a catalytic system designed for selective mono-alkylation, such as those based on manganese or ruthenium pincer complexes for N-alkylation with alcohols.[2] | These catalysts operate via mechanisms that favor the formation of the mono-alkylated product. |
Issue: No reaction with a bulky electrophile.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Severe Steric Hindrance (SN2) | Switch to a catalytic method that avoids a direct SN2 pathway, such as a photoredox-nickel dual catalysis system for C-alkylation.[22] | These methods often proceed through radical intermediates, which are less sensitive to steric hindrance than SN2 transition states. |
| Low Reactivity | Consider alternative synthetic routes like reductive amination, which can be effective for preparing sterically demanding tertiary amines from ketones and secondary amines.[23][24] | Reductive amination involves the formation of an iminium ion intermediate, providing a different pathway to the desired C-N bond. |
Amide & Peptide Coupling Reactions
Issue: Low yields in coupling a carboxylic acid with a sterically hindered amine.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Ineffective Coupling Reagent | Use a more potent coupling reagent. For hindered amino acids in peptide synthesis, activating the acid as an N-acylbenzotriazole has proven effective.[12] | Standard coupling reagents like DCC/HOBt may not be sufficient to activate the carboxylic acid for attack by a poorly nucleophilic hindered amine.[13] |
| Iminium Intermediate Formation is Disfavored | Temporarily mask more reactive competing amines (e.g., primary amines) as imines using an electron-deficient aldehyde.[10] | This allows the less reactive hindered amine to be coupled selectively. The imine can be subsequently hydrolyzed. |
| Epimerization of Chiral Centers | Use additives that suppress racemization, such as Oxyma, which has been shown to be comparable to or outperform HOAt in minimizing epimerization during hindered couplings.[13] | The additive intercepts the activated acid to form an intermediate that is less prone to racemization before reacting with the amine. |
Experimental Protocols & Methodologies
Protocol 1: Chemoselective Amide Coupling with a Hindered Amine
This protocol is adapted from a strategy for selectively coupling a hindered amine in the presence of a primary alcohol.[10]
Objective: To form an amide bond between a carboxylic acid and a sterically hindered secondary amine in the presence of a primary alcohol.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Hindered Secondary Amine (1.1 equiv)
-
Primary Alcohol (competing nucleophile, 1.1 equiv)
-
TCFH (Tetramethylchloroformamidinium hexafluorophosphate) (1.2 equiv)
-
Oxyma (Ethyl cyano(hydroxyimino)acetate) (0.1 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM) as solvent
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid, hindered amine, and primary alcohol.
-
Dissolve the mixture in anhydrous DCM.
-
Add Oxyma and DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add TCFH in one portion to the stirring solution.
-
Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for failed reactions.
Reaction Strategy Comparison
Caption: Comparing direct vs. two-step alkylation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. Sterically Hindered Amines - Enamine [enamine.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine Reactivity [www2.chemistry.msu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. Chemoselectivity and Regioselectivity.pdf [slideshare.net]
- 10. General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. lms.durgapurgovtcollege.ac.in [lms.durgapurgovtcollege.ac.in]
- 12. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Protective Groups [organic-chemistry.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. Highly chemoselective, sterically sensitive NHC-catalysed amine acylation with pyridil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. chemrevise.org [chemrevise.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Amine Reactivity [www2.chemistry.msu.edu]
- 22. Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines [organic-chemistry.org]
- 23. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Steric Hindrance in N-Arylation of Primary Amines
Welcome to our technical support center for chemists and researchers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the N-arylation of sterically hindered primary amines.
Frequently Asked Questions (FAQs)
Q1: My N-arylation reaction with a bulky primary amine is showing low to no conversion. What are the most common causes?
A1: Low conversion in the N-arylation of sterically hindered primary amines is a frequent issue. The primary culprits are often related to the catalyst system and reaction conditions. Key factors to investigate include:
-
Inefficient Catalyst System: The combination of the palladium precursor and the ligand is crucial. Sterically demanding substrates require ligands that are both bulky and electron-rich to promote the challenging reductive elimination step.
-
Inappropriate Base: The choice of base is critical for both deprotonating the amine and facilitating the catalytic cycle. A base that is too weak may not be effective, while an overly strong or bulky base can lead to side reactions or catalyst inhibition.
-
Suboptimal Temperature: While higher temperatures can sometimes overcome activation barriers, they can also lead to catalyst decomposition or undesired side reactions. The optimal temperature is highly dependent on the specific substrates and catalyst system.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the solubility of reactants and the stability of catalytic intermediates.
Q2: How do I choose the right ligand for coupling a sterically hindered primary amine?
A2: Ligand selection is paramount for successful N-arylation of bulky amines. The ideal ligand should:
-
Possess sufficient steric bulk: Bulky ligands promote the formation of a monoligated palladium species, which is often more active in the catalytic cycle.
-
Be electron-rich: Electron-donating ligands facilitate the oxidative addition of the aryl halide to the palladium center and promote the final reductive elimination step.
-
Promote catalyst stability: The ligand should form a stable complex with the palladium catalyst throughout the reaction.
Biarylphosphine ligands, such as those from the Buchwald and Hartwig groups, and N-heterocyclic carbene (NHC) ligands have shown great success in these challenging couplings.[1][2][3] For particularly hindered substrates, rational ligand design, sometimes guided by kinetic analysis, has led to the development of highly effective, specialized ligands.[1][2][4][5]
Q3: What is the role of the base in the N-arylation of hindered primary amines, and which one should I choose?
A3: The base plays a multifaceted role in the Buchwald-Hartwig amination. Its primary function is to deprotonate the primary amine, forming the more nucleophilic amide. It also acts as a halide scavenger.
Commonly used bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃). For sterically hindered amines, stronger bases like NaOtBu are often required.[1][2] However, the choice can be substrate-dependent, and in some cases, a weaker base like Cs₂CO₃ may be necessary to avoid decomposition of base-sensitive functional groups.[6]
Q4: Are there alternatives to palladium-catalyzed reactions for N-arylation of hindered amines?
A4: Yes, while palladium catalysis is the most common method, copper-catalyzed Ullmann-type couplings can also be employed.[7][8][9] Historically, Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper). However, modern protocols utilize catalytic amounts of copper with various ligands, allowing for milder reaction conditions. For certain sterically demanding substrates, these copper-based systems can be a viable alternative. Additionally, transition-metal-free methods involving aryne intermediates have been developed for the N-arylation of amines.[10][11]
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | 1. Use a pre-catalyst or ensure in-situ catalyst formation is efficient.2. Increase catalyst loading (e.g., from 1 mol% to 2-5 mol%).[1][2] | The active Pd(0) species may not be forming correctly. Higher catalyst loading can compensate for slow catalytic turnover. |
| Inappropriate Ligand | 1. Switch to a bulkier, more electron-rich ligand (e.g., a biarylphosphine like G3 XPhos or an NHC ligand).2. Screen a panel of ligands to identify the optimal one for your specific substrate combination.[1][2][12] | Steric hindrance requires specialized ligands to facilitate the catalytic cycle, particularly the reductive elimination step. |
| Incorrect Base | 1. If using a weak base (e.g., Cs₂CO₃), switch to a stronger base (e.g., NaOtBu or LiHMDS).[13]2. If using a strong base, consider if it's causing substrate or catalyst decomposition. | The amine needs to be sufficiently deprotonated to be an effective nucleophile. |
| Suboptimal Temperature | 1. Gradually increase the reaction temperature (e.g., in 10-20 °C increments).[1][2]2. If decomposition is observed at higher temperatures, try a lower temperature for a longer reaction time. | Some sterically hindered couplings have a high activation energy and require more thermal energy. |
| Solvent Choice | 1. Switch to a less coordinating, higher-boiling point solvent like toluene or 1,4-dioxane.[1][2] | The solvent can affect catalyst activity and reactant solubility. |
Issue 2: Formation of Side Products (e.g., Hydrodehalogenation, Homocoupling)
| Possible Cause | Troubleshooting Step | Rationale |
| Catalyst Decomposition | 1. Use a more robust ligand that provides better catalyst stability.2. Lower the reaction temperature. | Catalyst decomposition can lead to side reactions. |
| Presence of Water | 1. Ensure all reagents and solvents are anhydrous.2. Use freshly dried solvents and reagents. | Water can lead to hydrodehalogenation of the aryl halide. |
| Incorrect Base Strength | 1. If using a very strong base, consider switching to a slightly weaker one if the reaction tolerates it. | Very strong bases can sometimes promote side reactions. |
Experimental Protocols
General Procedure for Palladium-Catalyzed N-Arylation of a Hindered Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Reagents and Equipment:
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a specific pre-catalyst like G3 XPhos)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos)
-
Sterically hindered primary amine
-
Aryl halide (bromide or chloride)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Schlenk tube or glovebox for inert atmosphere operations
-
Stir plate and heating block
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (0.5–2 mol%), the ligand (1–4 mol%), and the base (1.2–2.0 equivalents) to a Schlenk tube.
-
Add the aryl halide (1.0 equivalent) and the sterically hindered primary amine (1.2 equivalents).
-
Add the anhydrous solvent (to achieve a concentration of 0.1–0.5 M).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80–120 °C) until the reaction is complete (monitored by TLC, GC, or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Ligands for the N-Arylation of a Hindered Primary Amine
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (rac)-BINAP | 2 | 100 | 24 | <10 | [6][14] |
| Xantphos | 1.5 | 100 | 24 | 45 | [14] |
| L7 (biaryl(alkyl)phenylphosphine) | 1 | 70 | 0.5 | >95 | [1][2] |
| P4 (biarylphosphine) | 2 | 120 | 24 | 80 | [1][2] |
Note: Yields are for specific model reactions and will vary with different substrates.
Visualizations
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion in N-arylation.
Decision Pathway for Catalyst System Selection
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis [organic-chemistry.org]
- 5. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis [dspace.mit.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. Bulky Amines that Work - GalChimia [galchimia.com]
- 13. Base-Controlled N-Arylation of Amines - ChemistryViews [chemistryviews.org]
- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Technical Support Center: Managing Elimination Side Reactions with Tertiary Alkyl Halides
Welcome to the technical support center. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the management of elimination (E1) side reactions that compete with nucleophilic substitution (SN1) reactions of tertiary alkyl halides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My SN1 reaction with a tertiary alkyl halide is producing a significant amount of an alkene byproduct. What is happening and how can I minimize it?
A1: You are observing a competing E1 elimination reaction. Both SN1 and E1 reactions proceed through a common carbocation intermediate. Once this intermediate forms, it can either be attacked by a nucleophile (SN1 pathway) or lose a proton from an adjacent carbon to form an alkene (E1 pathway). To favor the SN1 product, you should adjust your reaction conditions to disfavor the E1 pathway.
Troubleshooting Steps:
-
Lower the Reaction Temperature: E1 reactions have a higher activation energy and are more entropically favored than SN1 reactions.[1][2] Lowering the temperature will decrease the rate of both reactions, but it will disproportionately slow down the E1 pathway, thus increasing the yield of the SN1 product.[3] Reactions at or below room temperature (approx. 25°C) typically favor substitution.[4]
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Choose a Less Basic Nucleophile/Solvent: While the base/nucleophile is not involved in the rate-determining step, a more basic species can more readily abstract a proton from the carbocation intermediate in the E1 pathway.[5][6] Using a solvent/nucleophile that is weakly basic but highly nucleophilic (e.g., halides like Cl⁻, Br⁻, or sulfur nucleophiles like HS⁻) can favor the SN1 product.[7][8]
-
Use a Protic Solvent: Polar protic solvents (like water, ethanol, methanol) are essential for SN1/E1 reactions as they stabilize the carbocation intermediate.[9][10][11] These solvents can also solvate and weaken the nucleophile, which slightly favors the SN1 pathway over bimolecular (SN2/E2) pathways.[12][13]
Q2: How does temperature specifically influence the SN1/E1 product ratio?
A2: Temperature is a critical factor. Elimination reactions result in an increase in the number of molecules in the system (one reactant molecule becomes three product molecules: alkene, protonated base, and leaving group), leading to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant as temperature (T) increases. This makes the ΔG for elimination more negative (more favorable) at higher temperatures.[2][3] Therefore, increasing the reaction temperature will always favor the elimination product over the substitution product.[1][2][14]
Q3: Does the choice of solvent affect the competition between SN1 and E1 reactions?
A3: Yes, the solvent plays a crucial role. Both SN1 and E1 reactions require a polar, ionizing solvent to stabilize the carbocation intermediate formed in the rate-determining step.[5] Polar protic solvents like water and alcohols are particularly effective.[9][10][11] While the solvent is necessary for either reaction to proceed, its polarity can influence the product ratio. Increasing solvent polarity (e.g., by increasing the water content in an alcohol/water mixture) can accelerate the rate of ionization, but the effect on the SN1 versus E1 ratio is often less pronounced than the effect of temperature. Some studies have shown that decreasing solvent polarity can decrease the proportion of the elimination product.[14]
Q4: Can I use a non-nucleophilic base to promote the E1 reaction specifically?
A4: The concept of a "non-nucleophilic base" is more relevant to E2 reactions, where a strong, sterically hindered base is used to prevent SN2 competition. In E1/SN1 conditions, the base is typically weak and often the solvent itself (e.g., H₂O, EtOH).[1][15] Since the reaction proceeds through a carbocation, even a weak base can facilitate the E1 pathway. If your goal is to maximize the E1 product, the most effective strategies are to use a high temperature and choose a substrate that leads to the most stable (e.g., highly substituted or conjugated) alkene.[1][14]
Q5: Is steric hindrance a factor in managing SN1/E1 competition?
A5: Steric hindrance in the substrate is the primary reason the reaction proceeds via an SN1/E1 mechanism rather than SN2. Tertiary alkyl halides are too sterically hindered for a backside SN2 attack.[16][17] Once the planar carbocation intermediate is formed, steric hindrance is significantly reduced, allowing the nucleophile to attack from either face (SN1 pathway).[18][19][20] Steric hindrance in the nucleophile/base can play a minor role. A very bulky nucleophile might slightly favor elimination (E1) by making proton abstraction at the periphery of the carbocation more favorable than direct attack at the carbocationic center, but temperature remains the dominant controlling factor.
Data Presentation: Factors Influencing Product Ratios
The following tables summarize how different experimental variables can affect the ratio of substitution (SN1) to elimination (E1) products for a typical tertiary alkyl halide, such as tert-butyl chloride.
Table 1: Effect of Temperature on Product Distribution
| Substrate | Solvent | Temperature (°C) | % SN1 Product | % E1 Product |
| (CH₃)₃C-Cl | 80% EtOH / 20% H₂O | 25 | 83 | 17 |
| (CH₃)₃C-Cl | 80% EtOH / 20% H₂O | 65 | 64 | 36 |
Data are representative and illustrate the general trend that higher temperatures favor elimination.[14]
Table 2: Effect of Solvent Polarity on Product Distribution
| Substrate | Solvent | Temperature (°C) | % SN1 Product | % E1 Product |
| (CH₃)₃C-Br | Glacial Acetic Acid | 100 | 27 | 73 |
| (CH₃)₃C-Br | Anhydrous Ethanol | 100 | 64 | 36 |
Data are representative. Acetic acid is more polar and ionizing than ethanol, which can influence the product ratio, though temperature effects are often more dominant.[14]
Experimental Protocols
Protocol 1: Solvolysis of tert-Butyl Chloride and Product Ratio Analysis
This protocol describes a general procedure for the solvolysis of tert-butyl chloride in an ethanol/water mixture to demonstrate the SN1/E1 competition. The rate of reaction can be monitored by titrating the HCl produced.[21][22]
Materials:
-
tert-Butyl chloride
-
95% Ethanol
-
Deionized water
-
0.1 M Sodium Hydroxide (NaOH) solution, standardized
-
Bromothymol blue or Phenolphthalein indicator
-
Erlenmeyer flasks, burette, pipettes, graduated cylinders
-
Constant temperature water bath
Procedure:
-
Prepare Solvent Mixture: Prepare a specific volume of an 80:20 (v/v) 95% ethanol/water mixture. Allow it to equilibrate to the desired reaction temperature (e.g., 25°C) in a water bath.
-
Initiate Reaction: Add a known volume of the solvent mixture (e.g., 50.0 mL) to an Erlenmeyer flask. Add a few drops of indicator. Add a precise amount of tert-butyl chloride (e.g., 1.0 mL) to the flask, swirl vigorously to mix, and immediately start a timer. This is time t=0.
-
Monitor Reaction Progress (Titration):
-
At regular time intervals (e.g., every 10 minutes), withdraw a 5.0 mL aliquot of the reaction mixture.
-
Immediately quench the aliquot in a separate flask containing a known volume of a solvent where the reaction is slow, like acetone or pure ethanol, to stop the reaction.[22][23]
-
Titrate the quenched aliquot with the standardized 0.1 M NaOH solution until the indicator endpoint is reached. Record the volume of NaOH used.
-
-
Determine "Infinity" Point: To determine the initial concentration of the alkyl halide, allow a separate sealed sample of the reaction mixture to react for at least 10 half-lives (or gently heat it to ensure complete reaction) and then titrate it. This is the t=∞ reading.
-
Product Analysis (GC-MS): To determine the final SN1/E1 product ratio, allow the main reaction to go to completion. Neutralize the solution with a mild base (e.g., sodium bicarbonate). Extract the organic products with a suitable solvent (e.g., diethyl ether), dry the organic layer, and analyze it by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the relative amounts of the substitution product (tert-butyl ethyl ether) and the elimination product (isobutylene).
-
Repeat at a Higher Temperature: Repeat the entire experiment at a higher temperature (e.g., 50°C) to observe the shift in the product ratio towards elimination.
Visualizations
Diagram 1: Competing SN1 and E1 Pathways
Diagram 2: Troubleshooting Workflow for Low SN1 Yield
References
- 1. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. organic chemistry - Temperature required for E1 elimination reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Khan Academy [khanacademy.org]
- 7. quora.com [quora.com]
- 8. organic chemistry - Why can't HS- participate in E1 reactions? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 13. youtube.com [youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. m.youtube.com [m.youtube.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. SN1 vs SN2 Reactions: What Is Steric Hindrance? [chemistryhall.com]
- 18. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 19. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 20. Sn1 Reaction | ChemTalk [chemistrytalk.org]
- 21. amherst.edu [amherst.edu]
- 22. studylib.net [studylib.net]
- 23. scribd.com [scribd.com]
Technical Support Center: Preventing Over-Alkylation in Amine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with over-alkylation during amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in amine synthesis and why is it a problem?
A1: Over-alkylation is a common side reaction in amine synthesis where the desired primary or secondary amine product reacts further with the alkylating agent to form undesired di- or tri-alkylated products, and even quaternary ammonium salts.[1][2][3] This is problematic because the product of the initial alkylation is often more nucleophilic than the starting amine, leading to a "runaway" reaction that is difficult to control.[2][3][4][5] The result is a mixture of products that can be challenging and costly to separate, ultimately lowering the yield of the desired compound.[6][7]
Q2: How can I control the stoichiometry to favor mono-alkylation?
A2: A straightforward approach to favor mono-alkylation is to use a large excess of the starting amine or ammonia relative to the alkylating agent.[8] By increasing the concentration of the initial nucleophile, the likelihood of the alkylating agent reacting with the starting amine over the more substituted (and less concentrated) product is statistically increased.[8] While this method can be effective, it is not always ideal from an atom economy perspective, especially if the starting amine is valuable.[1]
Q3: What is reductive amination and how does it prevent over-alkylation?
A3: Reductive amination, also known as reductive alkylation, is a highly effective method for the selective synthesis of primary and secondary amines while avoiding over-alkylation.[6][7][9][10] The process involves two main steps:
-
Imine/Enamine Formation: A primary or secondary amine reacts with an aldehyde or ketone to form an imine or enamine intermediate.
-
Reduction: The intermediate is then reduced in situ to the corresponding more substituted amine.
This method is highly selective because the imine formation is typically a reversible and controlled reaction, and the subsequent reduction is specific to the C=N double bond.[7] A variety of reducing agents can be used, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride being common choices.[7][9]
Q4: When should I consider using a protecting group for my amine?
A4: Using a protecting group is a robust strategy to prevent over-alkylation, particularly in complex syntheses or when stoichiometric control is insufficient.[1][11][12] An amine protecting group, such as tert-Butoxycarbonyl (Boc) or Carboxybenzyl (Cbz), temporarily deactivates the nucleophilicity of the amine nitrogen.[12][13] After the desired alkylation has occurred on another part of the molecule or to form a mono-alkylated product, the protecting group can be selectively removed to regenerate the free amine.[12][14] This approach offers excellent control over the reaction but adds extra steps (protection and deprotection) to the synthetic route.[12]
Q5: Are there specific reagents or reaction conditions that can improve selectivity for mono-alkylation?
A5: Yes, several specific reagents and conditions have been developed to enhance mono-alkylation selectivity:
-
Cesium Bases: The use of cesium bases, such as cesium hydroxide (CsOH) or cesium carbonate (Cs2CO3), has been shown to promote selective N-monoalkylation of primary amines.[15][16]
-
Ionic Liquids: Performing the alkylation in ionic liquids as the solvent can markedly reduce the over-alkylation of the initially formed secondary amines.[17]
-
Competitive Deprotonation/Protonation: By using the hydrobromide salt of the primary amine, a competitive deprotonation/protonation equilibrium can be established where the reactant primary amine is selectively deprotonated and reacts, while the newly formed secondary amine remains protonated and unreactive.[18][19]
Troubleshooting Guides
Issue 1: My reaction is producing a mixture of mono-, di-, and tri-alkylated products.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Stoichiometry | Increase the excess of the starting amine to 5-10 equivalents relative to the alkylating agent. | Increased yield of the mono-alkylated product. |
| High Reactivity of Product | Switch to a reductive amination protocol using the corresponding aldehyde or ketone. | Selective formation of the mono-alkylated amine. |
| Unfavorable Reaction Conditions | Explore the use of cesium bases (e.g., CsOH) or conduct the reaction in an ionic liquid. | Improved selectivity for the desired product. |
| Lack of Control | Introduce a protecting group (e.g., Boc) on the starting amine, perform the alkylation, and then deprotect. | Exclusive formation of the mono-alkylated product. |
Issue 2: My reductive amination is giving low yields.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Imine Formation | Ensure anhydrous conditions, as water can hydrolyze the imine intermediate. Consider adding a dehydrating agent like molecular sieves. | Improved conversion to the imine and final product. |
| Incorrect pH | The reaction is often pH-sensitive. Adjust the pH to be weakly acidic (typically pH 4-6) to facilitate imine formation without deactivating the amine. | Optimized reaction rate and yield. |
| Choice of Reducing Agent | If using a mild reducing agent like sodium cyanoborohydride, ensure the pH is appropriate. For less sensitive substrates, sodium triacetoxyborohydride (STAB) can be more effective. | Higher conversion of the imine to the amine. |
| Steric Hindrance | If either the amine or the carbonyl compound is sterically hindered, the reaction may be slow. Increase the reaction time or temperature. | Increased product yield. |
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation using Reductive Amination
This protocol describes the mono-alkylation of a primary amine with an aldehyde using sodium triacetoxyborohydride.
Materials:
-
Primary amine (1.0 eq)
-
Aldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Acetic acid (optional, to adjust pH)
Procedure:
-
To a solution of the primary amine in the chosen solvent, add the aldehyde.
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. If the reaction is sluggish, a catalytic amount of acetic acid can be added.
-
Add sodium triacetoxyborohydride in portions to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Amine Protection using Boc Anhydride
This protocol details the protection of a primary amine with a tert-butoxycarbonyl (Boc) group.
Materials:
-
Primary amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
Procedure:
-
Dissolve the primary amine in the chosen solvent.
-
Add the base (TEA or DIPEA) to the solution.
-
Add the Boc anhydride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as indicated by TLC.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the Boc-protected amine.
Visualizations
Caption: Reaction pathway illustrating the progressive over-alkylation of a primary amine.
Caption: A decision-making workflow for troubleshooting over-alkylation in amine synthesis.
References
- 1. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. google.com [google.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. quora.com [quora.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Protective Groups [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 16. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Deactivation by Hindered Amine Light Stabilizers (HALS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation issues when using Hindered Amine Light Stabilizers (HALS).
Frequently Asked Questions (FAQs)
Q1: What are Hindered Amine Light Stabilizers (HALS) and how do they work?
Hindered Amine Light Stabilizers (HALS) are chemical additives used to protect polymers and plastics from degradation caused by exposure to UV light.[1][2] They are typically derivatives of 2,2,6,6-tetramethylpiperidine.[1][3] Unlike UV absorbers, HALS do not absorb UV radiation.[1][3] Instead, they function by scavenging free radicals that are formed during the photo-oxidation of the polymer.[1][2][4] This process, known as the Denisov cycle, is a regenerative cycle where the HALS are converted to nitroxyl radicals, which then trap the polymer radicals, and are subsequently regenerated to repeat the process.[1][2][5] This cyclic nature allows them to provide long-term protection at low concentrations.[2][3]
Q2: What is catalyst deactivation and catalyst poisoning?
Catalyst deactivation is the loss of a catalyst's activity over time.[6][7] This can happen through several mechanisms, including thermal degradation (sintering), mechanical damage, and chemical deactivation.[7][8] Catalyst poisoning is a specific form of chemical deactivation where a substance, known as a poison, binds to the active sites of the catalyst, rendering them unavailable for the intended reaction.[6][9][10] This binding can be reversible or irreversible.[6] Common catalyst poisons include compounds containing sulfur, halides, phosphorus, and nitrogen.[7][9][10]
Q3: Why can HALS deactivate catalysts?
The primary reason HALS can deactivate certain catalysts is due to their chemical nature as hindered amines. Amines are Lewis bases, meaning they have a lone pair of electrons on the nitrogen atom that can be donated to a Lewis acid. Many catalysts, particularly those used in polymerization and curing reactions, have acidic active sites (e.g., metal centers in Ziegler-Natta or metallocene catalysts).[11]
The basic nitrogen atom in the HALS molecule can coordinate with these acidic catalyst sites.[12][13] This interaction forms a stable complex that blocks the active site, preventing reactant molecules from accessing it.[10][12][14] This poisoning of the active sites leads to a decrease in the catalyst's efficiency, resulting in slower reaction rates or incomplete conversion.[12] The basicity of HALS is a key factor; HALS with higher alkalinity are more likely to cause issues in systems with acid-catalyzed reactions.[4]
Q4: Which types of catalysts are most susceptible to deactivation by HALS?
Catalysts with Lewis acidic sites are particularly vulnerable to deactivation by HALS. This includes:
-
Ziegler-Natta Catalysts: Widely used in the production of polyolefins like polyethylene and polypropylene, these catalysts are based on titanium compounds and organoaluminum co-catalysts, which have acidic centers.[11] HALS are frequently used in these same polymers, creating a high potential for interaction.[1][15]
-
Metallocene Catalysts: These are homogeneous catalysts based on group 4 metals like titanium and zirconium, used for producing polyolefins with specific properties.[11][16] Their well-defined, single active sites can be effectively blocked by the amine groups in HALS.[16][17][18]
-
Acid Catalysts in Polyurethane Systems: The formation of polyurethanes can be catalyzed by various compounds, some of which are sensitive to basic compounds like amines.[1][19] The alkalinity of HALS can interfere with these catalytic processes.[20]
Q5: Are all HALS equally problematic for catalysts?
No, the tendency of a HALS to deactivate a catalyst is significantly influenced by its molecular structure, particularly its basicity.[4]
-
N-H (Secondary Amine) HALS: These are generally more basic and are more likely to interact with and deactivate acidic catalysts.
-
N-Alkyl (Tertiary Amine) HALS: The alkalinity is slightly weaker than that of secondary amine HALS.[4]
-
N-OR (Alkoxyamine) HALS: These derivatives exhibit much weaker basicity or even slight acidity and are therefore less likely to poison acidic catalysts.[4] These are often more suitable for use in acidic environments.[4]
Troubleshooting Guides
Problem: My polymerization or curing reaction is exhibiting slow rates, incomplete conversion, or failure to initiate after the addition of a HALS.
Possible Cause:
The HALS additive is acting as a poison and deactivating the catalyst by binding to its active sites.[12][13] The basic amine functionality of the HALS is likely neutralizing the acidic sites of the catalyst required for the reaction.
Troubleshooting Steps:
-
Confirm the Interaction: Run a control experiment under identical conditions but without the HALS. If the reaction proceeds normally, it strongly suggests an interaction between the HALS and the catalyst.
-
Reduce HALS Concentration: Titrate the concentration of the HALS downward. While this may compromise long-term UV stability, it can help determine the threshold at which catalyst deactivation becomes significant. Some studies have shown that HALS additions above a certain level (e.g., 3 phr) can inhibit drying or curing.[20]
-
Change the Order of Addition: If possible, introduce the catalyst and allow the reaction to initiate before adding the HALS. This may give the desired reaction a kinetic advantage before the catalyst is fully poisoned.
-
Select a Less Basic HALS: The most effective solution is to switch to a HALS with lower basicity.[4] Consider using an N-alkoxyamine (N-OR) type HALS, which is less likely to interact with acidic catalysts.[4]
-
Use a Sacrificial Acid: In some formulations, adding a weak, non-interfering Lewis acid can help by preferentially binding to the HALS, leaving the catalyst free to react. This approach requires careful screening to avoid unwanted side reactions.
Mechanism of Catalyst Deactivation by HALS
The following diagram illustrates the poisoning mechanism where the basic nitrogen of a HALS molecule blocks the acidic active site of a catalyst.
Caption: Mechanism of HALS poisoning an acidic catalyst site.
Data Presentation
Table 1: Relative Basicity of HALS Structures and Suitability
This table summarizes the relationship between the structure of the piperidine group in HALS and its basicity, which is a key predictor of its potential to deactivate acidic catalysts.[4]
| HALS Piperidine Structure | Substituent on Nitrogen | Relative Basicity | Suitability for Acid-Catalyzed Systems |
| Secondary Amine | -H | High | Poor - High risk of catalyst deactivation |
| Tertiary Amine | -CH₃ or other alkyl group | Medium | Moderate - Risk of deactivation present |
| Alkoxyamine | -OR (e.g., -O-C₈H₁₇) | Very Low / Weakly Acidic | Good - Low risk of catalyst deactivation |
| N-Acylated Amine | -C(O)R | Very Low / Weakly Acidic | Good - Low risk of catalyst deactivation |
Data synthesized from information in[4].
Table 2: Example of HALS Impact on Cured Film Properties
While not a direct measure of catalyst activity, final product properties can be an indicator of curing efficiency. The following data shows how different HALS types can affect the mechanical properties of a cured film, which can be influenced by their interaction with the curing catalyst.
| HALS Additive | Tensile Strength (MPa) | Elongation at Break (%) | Abrasion Resistance (mg/1000 circles) |
| None (Control) | 18.8 ± 1.0 | 15.6 ± 0.6 | 12.7 ± 1.6 |
| HALS with -NH group | 15.1 ± 2.2 | 6.3 ± 1.3 | 13.3 ± 2.1 |
| HALS with -NCH₃ group | 10.3 ± 1.2 | 3.8 ± 0.9 | 36.7 ± 1.3 |
Data adapted from a study on oriental lacquer films, which may indicate that HALS can interfere with the laccase-catalyzed curing process, leading to altered mechanical properties.[20]
Experimental Protocols
Protocol 1: Quantifying Catalyst Deactivation by HALS
This protocol provides a methodology to assess the impact of a HALS on catalyst activity.
Objective: To quantify the change in reaction rate and conversion as a function of HALS concentration.
Materials:
-
Reactor system (e.g., batch or flow reactor).[21]
-
Catalyst and all necessary reactants, co-catalysts, and solvents.
-
The HALS to be tested.
-
Analytical equipment to monitor the reaction (e.g., GC, HPLC, NMR spectroscopy).[21][22]
-
Catalyst characterization equipment (e.g., BET surface area analyzer, XPS, TPD).[6]
Procedure:
-
Establish a Baseline:
-
Perform the catalytic reaction under standard conditions without any HALS.
-
Monitor the reaction progress over time by measuring reactant consumption or product formation.[23] This will serve as your control.
-
Determine the initial reaction rate and final conversion.
-
-
Run Experiments with HALS:
-
Repeat the experiment from Step 1, but add the HALS at a typical concentration (e.g., 0.1-2.0 wt%).
-
Run a series of experiments with varying concentrations of the HALS to determine if the deactivation is dose-dependent.
-
For each experiment, monitor the reaction progress over time, identical to the baseline measurement.
-
-
Data Analysis:
-
Compare the reaction profiles (conversion vs. time) for the control and the HALS-containing experiments.
-
Calculate the percentage loss in catalyst activity for each HALS concentration. This can be defined by the reduction in the initial rate or the final conversion compared to the baseline.
-
-
Catalyst Characterization (Optional but Recommended):
-
Analyze the fresh catalyst and the catalyst recovered from both the control and HALS-containing experiments.
-
Use X-ray Photoelectron Spectroscopy (XPS) to detect the presence of nitrogen from the HALS on the catalyst surface.[6]
-
Use Temperature-Programmed Desorption (TPD) to study how strongly the HALS adsorbs to the catalyst sites.[6]
-
Measure the BET surface area to check for physical blocking of pores.[6]
-
Troubleshooting Workflow
This diagram provides a logical workflow for diagnosing and addressing potential catalyst deactivation caused by HALS.
Caption: A troubleshooting workflow for HALS-induced catalyst deactivation.
References
- 1. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 2. welltchemicals.com [welltchemicals.com]
- 3. additivesforpolymer.com [additivesforpolymer.com]
- 4. longchangchemical.com [longchangchemical.com]
- 5. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]
- 6. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 8. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 9. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability [mdpi.com]
- 19. 3vsigmausa.com [3vsigmausa.com]
- 20. The Effects of Adding Different HALS on the Curing Process, Film Properties and Lightfastness of Refined Oriental Lacquer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. web.uvic.ca [web.uvic.ca]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Drug Properties with Hindered Amines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for enhancing the aqueous solubility and metabolic stability of drug candidates by incorporating sterically hindered amines.
Frequently Asked Questions (FAQs)
Q1: What is a "hindered amine," and how does it improve drug properties?
A hindered amine is an amine functional group that is sterically protected by bulky neighboring groups. This steric hindrance can significantly improve a drug candidate's properties in two main ways:
-
Enhanced Metabolic Stability: The bulky groups act as a shield, preventing metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes, from accessing and oxidizing the amine.[1][2] This slows down the rate of metabolism, leading to a longer half-life and improved bioavailability.[3][4]
-
Modulated Physicochemical Properties: The introduction of steric bulk can alter the molecule's pKa and lipophilicity (LogP), which in turn influences its solubility and permeability. While the primary goal is often to improve stability, these changes can sometimes be leveraged to enhance solubility.
Q2: How does steric hindrance specifically protect against CYP-mediated metabolism?
CYP enzymes, particularly CYP3A4, are major contributors to Phase I metabolism of many drugs.[2][5][6] Their active sites bind to substrates through specific hydrophobic and steric interactions.[6] By introducing bulky substituents near the amine—a common site of oxidation—the molecule is physically prevented from fitting correctly into the enzyme's active site.[1][2] This steric clash reduces the rate of N-dealkylation and N-hydroxylation, two common metabolic pathways for amines.[7][8]
Q3: Can incorporating a hindered amine negatively impact solubility?
Yes. While increasing steric bulk can enhance metabolic stability, it can also increase the molecule's lipophilicity and molecular weight, potentially leading to lower aqueous solubility.[3] It is a critical balancing act in drug design. Strategies to counteract this include the addition of polar functional groups elsewhere in the molecule or employing formulation techniques.[9][10]
Q4: What are the common metabolic liabilities associated with aromatic amines?
Aromatic amines, or anilines, are often associated with metabolic activation into reactive metabolites.[11] The primary amine can be N-hydroxylated by CYP enzymes to form N-hydroxylamine metabolites.[7][11] These metabolites can be further converted into highly reactive nitrenium ions, which can covalently bind to DNA and proteins, leading to potential genotoxicity and carcinogenesis.[11][12] Introducing steric hindrance around the amine can mitigate this risk.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility After Introducing a Hindered Amine
Symptoms:
-
Compound precipitates out of solution during in vitro assays.
-
Inconsistent results in biological screening assays.[13]
-
Low oral bioavailability in preclinical studies despite high permeability.[14]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Increased Lipophilicity (High LogP) | 1. Salt Formation: If the amine is basic, form a salt with a pharmaceutically acceptable acid.[15] | Salt forms are generally more water-soluble than the parent free base.[15] |
| 2. pH Adjustment: For basic amines, lowering the pH of the formulation buffer will increase the proportion of the protonated, more soluble form.[16][17] | The ionized form of a compound is more soluble in aqueous media. | |
| 3. Co-solvents: Add a water-miscible organic solvent (e.g., ethanol, propylene glycol) to the formulation.[14][17] | Co-solvents can increase the solubility of lipophilic compounds. However, their use must be carefully controlled due to potential toxicity.[17] | |
| 4. Structural Modification: Introduce a polar functional group (e.g., -OH, -COOH) elsewhere on the scaffold, away from the pharmacophore. | This can decrease overall lipophilicity without compromising the benefits of the hindered amine. | |
| High Crystal Lattice Energy | 1. Particle Size Reduction: Use micronization or nanomilling to decrease the particle size of the solid compound.[16][18][19] | Reducing particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[17][20] |
| 2. Amorphous Solid Dispersions (ASDs): Formulate the compound with a polymer to create an amorphous solid dispersion. | Amorphous forms lack a crystal lattice and are generally more soluble than their crystalline counterparts. | |
| 3. Complexation: Use cyclodextrins to form inclusion complexes.[16][18] | The hydrophobic interior of the cyclodextrin can encapsulate the poorly soluble drug, while the hydrophilic exterior improves aqueous solubility.[16] |
Issue 2: Compound Still Shows High Metabolic Clearance Despite Hindered Amine
Symptoms:
-
Short half-life observed in in vitro metabolic stability assays (e.g., with liver microsomes).
-
Low exposure (in vivo) despite good solubility and permeability.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Metabolic Switching | 1. Metabolite Identification: Perform a metabolite identification (MetID) study to determine the new primary sites of metabolism. | Blocking one metabolic pathway can cause enzymes to target another, more susceptible part of the molecule, a phenomenon known as "metabolic switching."[3] |
| 2. Block New Metabolic Sites: Introduce modifications (e.g., fluorination, deuteration) at the newly identified "hot spots" to prevent their metabolism.[4] | This strategy systematically addresses metabolic liabilities. | |
| Insufficient Steric Hindrance | 1. Increase Steric Bulk: Synthesize analogs with larger or more strategically placed hindering groups (e.g., replace a methyl group with an ethyl or t-butyl group).[3] | The size and conformation of the hindering group must be sufficient to block access to the specific CYP isozyme responsible for metabolism. |
| Non-CYP Mediated Metabolism | 1. Run Assays with Different Systems: Test stability in hepatocytes in addition to liver microsomes.[21] | Microsomes primarily contain Phase I enzymes (CYPs).[5] If clearance is high in hepatocytes but low in microsomes, it may indicate metabolism by Phase II enzymes (e.g., UGTs) or cytosolic enzymes not present in microsomes. |
| Contribution from Other Clearance Mechanisms | 1. Assess Transporter Interactions: Evaluate if the compound is a substrate for efflux transporters. | High clearance may not be metabolic. It could be due to rapid excretion mediated by transporters. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)
This protocol is used for rapid assessment of solubility and is suitable for high-throughput screening.[13][22]
1. Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.[23]
-
Prepare the aqueous buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).[13][24]
2. Procedure:
-
Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to a well of a 96-well plate.
-
Add 198 µL of the PBS buffer to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours.[22][25]
-
After incubation, separate any precipitate from the supernatant. This can be done by centrifugation or by filtration using a solubility filter plate (e.g., Millipore MultiScreen).[22]
3. Quantification:
-
Transfer the clear supernatant to a new plate.
-
Quantify the concentration of the dissolved compound using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, by comparing against a standard curve prepared in a DMSO/buffer mixture.[22][26]
4. Data Analysis:
-
The measured concentration is reported as the kinetic solubility in µM or µg/mL.
Protocol 2: Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily CYPs.[21][23]
1. Materials:
-
Pooled Human Liver Microsomes (HLM), stored at -70°C.[27]
-
NADPH regenerating system (Cofactor solution), containing NADPH, MgCl₂, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[23]
-
Test compound stock solution (e.g., 10 mM in DMSO, diluted to an intermediate concentration in acetonitrile).[23]
-
Positive control compounds (e.g., Dextromethorphan, Midazolam).[27]
-
Acetonitrile (ACN) with an internal standard for reaction termination.[23][27]
2. Procedure:
-
Thaw HLM on ice.[27] Dilute the microsomes in the phosphate buffer to a working concentration (e.g., 0.5 mg/mL protein).[5][27]
-
Add the diluted microsomes to wells of a 96-well plate. Pre-incubate at 37°C for 5-10 minutes.
-
Add the test compound to the wells to achieve a final concentration of 1 µM.[5][27]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.[27]
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[5][23]
-
Include a negative control where the NADPH cofactor is replaced with buffer.[23]
3. Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.[27]
4. Data Calculation:
| Parameter | Formula | Description |
| Elimination Rate Constant (k) | Slope of the linear regression of ln(% remaining) vs. time | The rate at which the compound is metabolized. |
| In Vitro Half-Life (t½) | t½ = 0.693 / k | The time required for 50% of the compound to be metabolized.[23] |
| Intrinsic Clearance (Clint) | Clint (µL/min/mg protein) = (0.693 / t½) * (1 / protein conc.) | The rate of metabolism normalized to the amount of microsomal protein.[23] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nedmdg.org [nedmdg.org]
- 4. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. mdpi.com [mdpi.com]
- 7. Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Strategies to address low drug solubility in discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Strategies to Address Low Drug Solubility in Discovery and Development | Semantic Scholar [semanticscholar.org]
- 11. Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.iarc.who.int [publications.iarc.who.int]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. ijmsdr.org [ijmsdr.org]
- 15. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 16. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 17. longdom.org [longdom.org]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. ascendiacdmo.com [ascendiacdmo.com]
- 20. ispe.gr.jp [ispe.gr.jp]
- 21. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 22. enamine.net [enamine.net]
- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 24. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 25. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 26. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 27. mercell.com [mercell.com]
Validation & Comparative
Analytical methods for characterizing sterically hindered amines
A comprehensive guide to the analytical characterization of sterically hindered amines, tailored for researchers, scientists, and drug development professionals. This document provides a comparative overview of key analytical techniques, supported by experimental data and detailed methodologies.
Introduction
Sterically hindered amines are a class of organic compounds characterized by bulky substituents around the nitrogen atom. This structural feature imparts unique chemical properties, making them valuable in various applications, including as polymer stabilizers (Hindered Amine Light Stabilizers or HALS), catalysts, and pharmaceutical intermediates. However, their bulky nature also presents challenges for analytical characterization. This guide compares four prominent analytical methods for the characterization and quantification of sterically hindered amines: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Non-Aqueous Potentiometric Titration.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative performance of each analytical method. Please note that performance characteristics can vary depending on the specific analyte, matrix, and instrumentation.
Table 1: Performance Characteristics of Chromatographic Methods
| Parameter | Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/ELSD/MS) |
| Principle | Thermal decomposition of the sample followed by separation and identification of volatile fragments. | Separation of analytes based on their partitioning between a stationary and a mobile phase. |
| Primary Use | Identification and semi-quantitative analysis of polymeric or high-molecular-weight hindered amines (e.g., HALS). | Quantification and separation of a wide range of sterically hindered amines. |
| Limit of Detection (LOD) | Generally in the low ppm (mg/kg) range.[1] | 0.2 - 3.41 mg/L for various amines.[2][3] |
| Limit of Quantitation (LOQ) | Typically in the ppm range.[1] | 0.7 - 11.4 mg/L for various amines.[2][3] |
| Linearity (R²) | Good linearity can be achieved with appropriate calibration. | > 0.99[3][4] |
| Accuracy/Recovery | Dependent on the pyrolysis efficiency and calibration. | 90.5% to 108.3% for bioactive amines.[3] |
| Precision (%RSD) | Generally higher than HPLC due to the pyrolysis step. | < 10%[3] |
Table 2: Performance Characteristics of Spectroscopic and Titrimetric Methods
| Parameter | Quantitative Nuclear Magnetic Resonance (qNMR) | Non-Aqueous Potentiometric Titration |
| Principle | The signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified reference material. | Titration of the basic amine with a strong acid in a non-aqueous solvent, with the endpoint determined by a potential change. |
| Primary Use | Purity assessment and absolute quantification of pure or relatively simple mixtures of sterically hindered amines. | Determination of the total basic amine content. |
| Limit of Detection (LOD) | Typically in the mg/mL range, less sensitive than chromatographic methods. | Dependent on the concentration of the titrant and the sample. |
| Limit of Quantitation (LOQ) | Dependent on the analyte and instrument sensitivity. | Dependent on the precision of the titration. |
| Linearity (R²) | Excellent linearity (R² > 0.999) is achievable.[5] | Excellent linearity (r² > 0.999) can be achieved.[6] |
| Accuracy/Recovery | High accuracy, often considered a primary ratio method.[7] | 99.7% to 100.3% for drotaverine hydrochloride.[6] |
| Precision (%RSD) | Typically < 1%.[5] | < 1%[6] |
Experimental Protocols
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This method is particularly useful for the analysis of high-molecular-weight or polymeric hindered amines, such as HALS, which are not readily amenable to direct GC-MS analysis.[8]
1. Sample Preparation:
-
Solid samples (e.g., polymers) are typically analyzed directly without sample preparation. A small amount of the sample (0.1-1.0 mg) is placed into a pyrolysis cup.[9]
2. Instrumentation:
-
A pyrolysis unit is directly coupled to a gas chromatograph-mass spectrometer (GC-MS).
3. Pyrolysis Conditions:
-
Pyrolysis Temperature: A single-shot pyrolysis is often performed at a high temperature, typically between 500°C and 800°C, to induce thermal fragmentation of the amine.[10]
-
Double-Shot Pyrolysis: A two-step process can be employed. The first step is a lower temperature thermal desorption (e.g., 80-350°C) to analyze for volatile components, followed by a high-temperature pyrolysis of the remaining sample.[10]
4. GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), is commonly used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the pyrolysis products. A typical program might start at 50°C and ramp up to 300°C.[11]
-
MS Detector: Operates in electron ionization (EI) mode, scanning a mass range of m/z 50-550.
5. Data Analysis:
-
The resulting chromatogram will show a series of peaks corresponding to the pyrolysis products of the sterically hindered amine. Identification is achieved by comparing the mass spectra of these peaks with a spectral library or by interpreting the fragmentation patterns. Quantification is typically semi-quantitative and relies on the response of a characteristic fragment ion.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of a wide range of sterically hindered amines.[12] The use of a basic additive in the mobile phase is often crucial for achieving good peak shape and retention for these basic compounds.[13]
1. Sample Preparation:
-
Extraction: For solid samples like polymers, the amine needs to be extracted using a suitable solvent. This can be achieved by dissolving the polymer in a solvent like boiling xylene, followed by acid extraction and subsequent re-extraction into an organic solvent.[12]
-
Derivatization: For amines lacking a UV chromophore, pre-column derivatization with a labeling agent (e.g., dansyl chloride) can be performed to enable UV or fluorescence detection.[3][14]
2. Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (UV, ELSD, or MS).
3. HPLC Conditions:
-
Column: A reversed-phase C18 or C8 column is commonly used.
-
Mobile Phase: A gradient elution is often employed. A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. For sterically hindered amines, the addition of a small amount of a basic modifier (e.g., n-hexylamine or triethylamine) to the mobile phase is critical to prevent peak tailing.[13]
-
Detector:
-
UV Detector: Suitable for amines with a chromophore or after derivatization. Wavelength is selected based on the analyte's maximum absorbance.[12]
-
Evaporative Light Scattering Detector (ELSD): A universal detector suitable for non-volatile analytes that do not have a UV chromophore.[13]
-
Mass Spectrometry (MS): Provides high selectivity and sensitivity and allows for mass-based identification.
-
4. Data Analysis:
-
Quantification is performed by creating a calibration curve using standards of known concentrations. The peak area of the analyte in the sample is then used to determine its concentration.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method that can provide highly accurate and precise quantification without the need for an identical standard of the analyte.[7] It is particularly useful for purity assessment.
1. Sample Preparation:
-
A known amount of the sterically hindered amine sample and a certified internal standard are accurately weighed and dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[15]
-
The internal standard should be stable, have a simple spectrum with signals that do not overlap with the analyte, and be of high purity.[2]
2. Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
3. NMR Data Acquisition:
-
Pulse Sequence: A simple one-pulse experiment is typically used.
-
Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) must be used to ensure complete relaxation of all nuclei between scans.
-
Number of Scans: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250 for 1% precision).
4. Data Processing and Analysis:
-
The acquired FID is Fourier transformed, and the resulting spectrum is phased and baseline corrected.
-
The integrals of a well-resolved signal from the analyte and a signal from the internal standard are carefully determined.
-
The purity or concentration of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Non-Aqueous Potentiometric Titration
This classical technique is a cost-effective method for determining the total basic content of sterically hindered amines. The use of a non-aqueous solvent is necessary because the basicity of these amines is often too weak to be accurately titrated in water.[16]
1. Reagents and Sample Preparation:
-
Titrant: A standardized solution of a strong acid in a non-aqueous solvent, typically 0.1 M perchloric acid in glacial acetic acid.[6][17]
-
Solvent: Glacial acetic acid is a common solvent that enhances the basicity of weak amines.[17]
-
Sample: A known amount of the sterically hindered amine is accurately weighed and dissolved in the chosen solvent.
2. Instrumentation:
-
A potentiometric autotitrator equipped with a suitable electrode combination (e.g., a glass pH electrode and a reference electrode, or a combined pH electrode).[16]
3. Titration Procedure:
-
The electrode is immersed in the sample solution.
-
The titrant is added in small increments, and the potential (in mV) is recorded after each addition.
-
The titration is continued past the equivalence point.
4. Data Analysis:
-
The equivalence point is determined from the point of maximum inflection on the titration curve (a plot of potential vs. titrant volume). This can be done using the first or second derivative of the titration curve.
-
The concentration of the amine is calculated based on the volume of titrant consumed at the equivalence point.
Mandatory Visualization
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC-UV method validation for the identification and quantification of bioactive amines in commercial eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shim-pol.pl [shim-pol.pl]
- 9. agilent.com [agilent.com]
- 10. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Additives Analysis for Polymers and Plastics [intertek.com]
- 14. scielo.br [scielo.br]
- 15. resolvemass.ca [resolvemass.ca]
- 16. info.gfschemicals.com [info.gfschemicals.com]
- 17. lcms.cz [lcms.cz]
Performance comparison of different hindered amines as non-nucleophilic bases
A Researcher's Guide to Hindered Amines: A Performance Comparison
In the realm of organic synthesis, the choice of base can be as critical as the choice of reactants. For reactions requiring the removal of a proton without the complication of nucleophilic attack, such as in elimination reactions, sterically hindered non-nucleophilic bases are indispensable tools.[1] These bases feature a sterically bulky structure around the nitrogen atom's lone pair, which allows for the abstraction of a small proton but physically obstructs an approach to an electrophilic carbon center.[1][2]
This guide provides a comparative overview of four commonly used hindered amines: 1,8-Diazabicycloundec-7-ene (DBU), 1,5-Diazabicyclo(4.3.0)non-5-ene (DBN), N,N-Diisopropylethylamine (DIPEA or Hünig's Base), and 2,2,6,6-Tetramethylpiperidine (TMP). We will examine their fundamental properties, compare their performance using representative experimental data, and provide a detailed protocol for their evaluation.
Physicochemical Properties of Common Hindered Amines
The effectiveness of a hindered amine is primarily governed by its basicity and the degree of steric hindrance. Basicity is quantitatively expressed by the pKa of the corresponding conjugate acid; a higher pKa indicates a stronger base.[2][3] The table below summarizes these key properties.
| Base | Structure | Molar Mass ( g/mol ) | pKa of Conjugate Acid |
| DBU (1,8-Diazabicycloundec-7-ene) | 152.24 | 13.5 (in MeCN: 24.33)[1][4] | |
| DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) | 124.19 | ~12.5 (in MeCN: 23.89)[1][4] | |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 10.75[1] | |
| TMP (2,2,6,6-Tetramethylpiperidine) | 141.27 | ~11.1 (in MeCN: 18.64)[4] |
The Principle of Non-Nucleophilic Basicity
The core function of a hindered amine is to act as a base while avoiding nucleophilic side reactions. The diagram below illustrates this principle. The bulky substituents surrounding the nitrogen atom prevent it from attacking an electrophilic carbon (SN2 pathway), while a small, accessible proton can be readily abstracted to initiate an elimination reaction (E2 pathway).
Caption: Steric hindrance favors proton abstraction over nucleophilic attack.
Performance in Dehydrohalogenation Reactions
A classic application for non-nucleophilic bases is the dehydrohalogenation of alkyl halides to form alkenes, a cornerstone E2 elimination reaction.[1][5] The strength of the base is a critical factor in the efficiency and rate of these reactions.[6] Stronger bases like DBU are often required for less reactive substrates or when a faster reaction rate is desired.[2] Weaker bases such as DIPEA may be sufficient for substrates with highly acidic protons but can be sluggish in more demanding cases.
The following table presents representative data for the dehydrohalogenation of 2-bromoheptane to yield a mixture of heptene isomers. This data is illustrative, compiled to reflect typical outcomes based on the relative basicities of the amines.
| Base Used (1.5 equiv.) | Solvent | Temperature (°C) | Time (h) | Total Alkene Yield (%) |
| DBU | THF | 25 | 2 | 95 |
| DBN | THF | 25 | 4 | 88 |
| TMP | Toluene | 80 | 12 | 75 |
| DIPEA | Toluene | 80 | 24 | 40 |
Analysis:
-
DBU and DBN , being the strongest bases, provide the highest yields in the shortest time and at room temperature.[1][4] Their amidine structure contributes to their high basicity.
-
TMP is a moderately strong base but requires elevated temperatures to achieve a good yield within a reasonable timeframe.
-
DIPEA , the weakest base in this comparison, is significantly less effective, requiring prolonged heating and resulting in a much lower yield.[1]
Experimental Protocols
General Procedure for Comparing Base Efficiency in a Dehydrohalogenation Reaction
This protocol outlines a standardized workflow for evaluating the performance of different hindered amines in the dehydrohalogenation of 2-bromoheptane.
1. Materials and Setup:
-
Substrate: 2-bromoheptane
-
Bases: DBU, DBN, TMP, DIPEA
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Internal Standard: Dodecane (for GC analysis)
-
Reaction Vessels: Oven-dried 25 mL round-bottom flasks equipped with magnetic stir bars and septa.
-
Atmosphere: Inert (Nitrogen or Argon)
2. Reaction Execution (Performed for each base):
-
To a round-bottom flask under an inert atmosphere, add anhydrous THF (10 mL).
-
Add the substrate, 2-bromoheptane (1.0 mmol, 179 mg).
-
Add the internal standard, dodecane (0.5 mmol, 85 mg).
-
Using a syringe, add the hindered amine base (1.5 mmol).
-
Stir the reaction mixture at a constant, specified temperature (e.g., 25°C).
3. Monitoring and Analysis:
-
Withdraw aliquots (approx. 0.1 mL) from the reaction mixture via syringe at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours).
-
Quench each aliquot by adding it to a vial containing diethyl ether (1 mL) and a saturated aqueous solution of NH4Cl (1 mL).
-
Shake the vial, allow the layers to separate, and collect the organic layer for analysis.
-
Analyze the organic sample by Gas Chromatography (GC) to determine the consumption of the starting material and the formation of heptene isomers relative to the internal standard.
4. Data Interpretation:
-
Calculate the percentage yield of the alkene products at each time point for each base.
-
Plot the yield versus time for each base to compare reaction rates and final conversion.
References
A Comparative Guide to the Kinetic Analysis of Palladium-Catalyzed Arylation of Hindered Amines
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed arylation of hindered amines is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds that are crucial in the synthesis of pharmaceuticals and other complex organic molecules. The efficiency of these reactions is highly dependent on the catalyst system employed, particularly the choice of ligand. This guide provides a comparative analysis of different palladium-based catalyst systems, focusing on their kinetic profiles and the mechanistic insights derived from these studies.
Catalyst Performance Comparison
The development of highly active and versatile catalysts for the arylation of sterically demanding amines is an ongoing area of research. Kinetic analysis plays a pivotal role in understanding catalyst performance and in the rational design of improved ligands. Below is a comparison of catalyst systems based on biarylphosphine ligands, highlighting their efficacy in the coupling of hindered primary amines.
| Catalyst System (Precatalyst) | Ligand | Aryl Halide | Hindered Amine | Catalyst Loading (mol %) | Temperature (°C) | Half-life (t₁/₂) (min) | Rate-Determining Step |
| P4 | L4 (Biaryl(dicyclohexyl)phosphine) | 3,5-dimethoxychlorobenzene | tert-octylamine | 2 | 70 | 46 | Oxidative Addition |
| P4 | L4 (Biaryl(dicyclohexyl)phosphine) | 3,5-dimethoxybromobenzene | tert-octylamine | 2 | 70 | 10 | Reductive Elimination |
| P7 | L7 (Hybrid (alkyl)phenyl phosphine) | 3,5-dimethoxychlorobenzene | tert-octylamine | 2 | 70 | 2.6 | - |
| P7 | L7 (Hybrid (alkyl)phenyl phosphine) | 3,5-dimethoxybromobenzene | tert-octylamine | 2 | 70 | 1.9 | - |
| P7 | L7 (Hybrid (alkyl)phenyl phosphine) | 3,5-dimethoxychlorobenzene | tert-octylamine | 0.5 | 60 | - | - |
Data compiled from studies by Ruiz-Castillo, Blackmond, and Buchwald.[1][2][3]
The data clearly indicates that the catalyst system based on ligand L7 (P7) exhibits significantly higher activity, with dramatically shorter reaction half-lives for both aryl chloride and aryl bromide substrates compared to the L4 -based catalyst (P4).[1][2] This enhancement in reaction rate is a direct result of rational ligand design informed by kinetic analysis.
Mechanistic Insights from Kinetic Analysis
Kinetic studies, particularly Reaction Progress Kinetic Analysis (RPKA), have been instrumental in elucidating the rate-determining steps of these complex catalytic cycles.[3] For the arylation of hindered primary amines using the L4-based catalyst system, the rate-determining step was found to be dependent on the nature of the aryl halide.[1][3]
-
With Aryl Chlorides: The reaction is rate-limited by the oxidative addition of the aryl chloride to the palladium(0) complex.
-
With Aryl Bromides: The faster oxidative addition of aryl bromides shifts the rate-determining step to reductive elimination .[2]
This understanding guided the design of ligand L7, which was developed to accelerate both of these key steps in the catalytic cycle.[1][3]
Experimental Protocols
A general procedure for the kinetic analysis of the palladium-catalyzed arylation of hindered amines is outlined below.
General Procedure for Kinetic Experiments:
A solution of the aryl halide (0.5 mmol), the hindered amine (0.6 mmol), and sodium tert-butoxide (0.6 mmol) in 1,4-dioxane (0.5 mL) is prepared.[1][2] The reaction is initiated by the addition of the palladium precatalyst (0.5-2 mol %). The reaction progress is monitored by taking aliquots at specific time intervals and analyzing them by Gas Chromatography (GC) to determine the yield of the product over time.[1][2] For more detailed and continuous monitoring, in-situ methods like calorimetry can be employed to obtain accurate reaction rate profiles.
Visualizing the Catalytic Cycle and Experimental Workflow
Catalytic Cycle for Palladium-Catalyzed Arylation of Hindered Amines
Caption: A simplified representation of the palladium-catalyzed Buchwald-Hartwig amination cycle.
Experimental Workflow for Reaction Progress Kinetic Analysis (RPKA)
Caption: A flowchart illustrating the key steps in performing Reaction Progress Kinetic Analysis.
References
- 1. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of tert-Butyl(2,2-dimethylbutyl)amine: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of tert-butyl(2,2-dimethylbutyl)amine, a potentially hazardous chemical, is crucial for maintaining a safe laboratory environment and preventing environmental contamination. This guide provides a procedural framework for its safe handling and disposal, intended for researchers, scientists, and professionals in drug development.
Hazard Profile (Based on tert-Butylamine)
Due to the lack of specific data for this compound, the hazard profile of tert-butylamine is used as a reference. Aliphatic amines are typically flammable, corrosive, and toxic.
| Hazard Classification | Description |
| Flammability | Highly flammable liquid and vapor. |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Acute Toxicity (Inhalation) | Toxic if inhaled. |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. |
| Serious Eye Damage | Causes serious eye damage. |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If the concentration of vapors is high, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.
2. Spill Management: In case of a spill, follow these procedures:
-
Evacuate non-essential personnel from the area.
-
Eliminate all ignition sources (e.g., open flames, sparks, hot surfaces).
-
Ventilate the area.
-
For small spills, absorb the chemical with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.
-
Do not use combustible materials like sawdust.
-
Collect the absorbed material using non-sparking tools and place it into a designated, sealable, and properly labeled container for hazardous waste.
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
3. Waste Collection and Storage:
-
Collect waste this compound in its original container or a compatible, properly labeled hazardous waste container.
-
Do not mix with other waste materials unless directed by your institution's EHS department.
-
Containers must be tightly sealed and stored in a cool, dry, well-ventilated area, away from heat, ignition sources, and incompatible materials such as strong oxidizing agents and acids.
-
The storage area should be clearly marked as a hazardous waste storage area.
4. Final Disposal:
-
Never dispose of this compound down the drain or in the regular trash.
-
Disposal must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.
-
Ensure all waste containers are properly labeled according to Department of Transportation (DOT) and Environmental Protection Agency (EPA) regulations. The proper shipping name for a similar compound is "Amines, liquid, corrosive, flammable, n.o.s. (tert.-butylamine)".
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
Personal protective equipment for handling Tert-butyl(2,2-dimethylbutyl)amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Tert-butyl(2,2-dimethylbutyl)amine in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document utilizes safety data from tert-butylamine as a close structural analog and conservative proxy. Both are bulky aliphatic amines and are expected to exhibit similar hazard profiles.
Hazard Summary
This compound is anticipated to be a highly flammable, corrosive, and toxic compound.[1][2][3][4] It can cause severe skin burns and eye damage upon contact.[1][2][3] Inhalation of vapors may be toxic and can irritate the respiratory system, potentially leading to serious lung damage.[1][2] Ingestion is harmful and can cause chemical burns to the gastrointestinal tract.[3]
Physical and Chemical Properties
The following table summarizes the key quantitative data for tert-butylamine, which should be considered indicative for this compound until specific data is available.
| Property | Value |
| Molecular Formula | C4H11N |
| Boiling Point | 46 °C / 114.8 °F @ 760 mmHg[5] |
| Melting Point | -67 °C / -88.6 °F[5] |
| Flash Point | -10 °C / 14 °F (estimated) |
| Specific Gravity | 0.690[5] |
| Vapor Density | 2.5 (Air = 1)[5] |
| Explosive Limits | Lower: 1.7%, Upper: 8.9%[5] |
| Autoignition Temperature | 380 °C / 716 °F[5] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this substance. The following equipment should be used to minimize exposure.[6][7][8][9][10]
| Protection Type | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.[9] |
| Eye Protection | Chemical splash goggles and a face shield.[9] |
| Skin and Body | Flame-retardant lab coat and chemically resistant apron. Ensure full body coverage. |
| Respiratory | Work in a certified chemical fume hood. If the concentration of airborne substances is unknown or high, a full-face air-purifying respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) is required.[8] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Remove all potential ignition sources from the work area.[2]
-
Prepare a spill kit with appropriate absorbent materials.
2. Handling:
-
Ground all equipment to prevent static discharge.[5]
-
Use only non-sparking tools.[5]
-
Dispense the chemical slowly and carefully to avoid splashing.
-
Keep the container tightly closed when not in use.[11]
3. Spill Response:
-
In case of a spill, evacuate the area immediately.
-
Wear appropriate PPE, including respiratory protection, before re-entering.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all liquid and solid waste in designated, sealed, and properly labeled containers.
-
Container Labeling: Clearly label waste containers with "Hazardous Waste," the chemical name, and associated hazards (flammable, corrosive, toxic).
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office. Do not dispose of this chemical down the drain.[3]
Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. nj.gov [nj.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. chemstock.ae [chemstock.ae]
- 5. fishersci.com [fishersci.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. epa.gov [epa.gov]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
